molecular formula C51H76D3NO13 B562902 Rapamycin-d3 CAS No. 392711-19-2

Rapamycin-d3

Numéro de catalogue: B562902
Numéro CAS: 392711-19-2
Poids moléculaire: 917.2
Clé InChI: QFJCIRLUMZQUOT-PGDKAFJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rapamycin-d3 is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). It interacts with FKBP prolyl isomerase 1A (FKBP12) to form a complex that binds to and inhibits the kinase activity of mTORC1. Rapamycin inhibits growth of Rh1 and Rh30 rhabdomyosarcoma cells in serum-free medium, with 50% inhibition observed at concentrations of 0.1 and 0.5 ng/ml, respectively, and increases apoptosis in these cells at 100 ng/ml. It also induces autophagy in a variety of cell types. Rapamycin inhibits IL-2-induced proliferation of IL-2-dependent T cells by 50% when used at concentrations less than 5 pM. Formulations containing rapamycin have been used as immunosuppressive agents in the prevention of organ transplant rejection.>This compound contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.

Propriétés

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-STESSXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rapamycin-d3: A Technical Guide to its Application as an Internal Standard in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin (also known as Sirolimus). Its primary and critical role in research is as an internal standard for the precise quantification of Rapamycin in complex biological matrices, most notably in whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will delve into the core principles of its application, present detailed experimental methodologies, and summarize key quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of Rapamycin where three hydrogen atoms have been replaced by deuterium atoms. This subtle modification in its atomic mass results in a molecule with a higher molecular weight than the parent compound, while retaining nearly identical physicochemical properties. This characteristic is paramount to its function as an ideal internal standard in mass spectrometry-based bioanalysis.

The rationale for using a deuterated internal standard lies in its ability to co-elute with the analyte of interest during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. By adding a known concentration of this compound to a biological sample prior to processing, any variability introduced during sample preparation, such as extraction inconsistencies or matrix effects, will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and precise measurements. The use of deuterated standards is widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3]

Table 1: Chemical Properties of Rapamycin and this compound

PropertyRapamycin (Sirolimus)This compound (Sirolimus-d3)
Molecular FormulaC₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃
Molecular Weight~914.2 g/mol ~917.2 g/mol
CAS Number53123-88-9392711-19-2

Primary Use in Research: Quantification of Rapamycin

Rapamycin is a macrolide compound with potent immunosuppressive and antiproliferative properties.[4] It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin is crucial in clinical settings, particularly in organ transplant recipients to prevent graft rejection while minimizing toxicity.[1][4][7][8]

LC-MS/MS has emerged as the preferred method for Rapamycin TDM due to its high sensitivity and specificity, allowing for the differentiation of the parent drug from its metabolites.[9][10] In this context, this compound is an indispensable tool for ensuring the accuracy and reliability of these measurements.

Experimental Protocols: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound

The following sections outline a typical experimental protocol for the quantification of Rapamycin in human whole blood.

Sample Preparation: Protein Precipitation

A common and effective method for extracting Rapamycin from whole blood is protein precipitation.[1][5][6]

  • Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To a 100 µL aliquot of the whole blood sample, calibrator, or quality control sample, add a specific volume of a working solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the assay's linear range.

  • Protein Precipitation: Add 200 µL of a precipitation solution, typically a mixture of zinc sulfate (e.g., 0.1 M or 0.2 M) and an organic solvent like methanol or acetonitrile (e.g., in a 1:4 v/v ratio of zinc sulfate to organic solvent).[1][11]

  • Vortexing: Vortex the mixture vigorously for approximately 20-30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic and mass spectrometric conditions need to be optimized for the separation and detection of Rapamycin and this compound.

Table 2: Example LC-MS/MS Parameters

ParameterTypical Setting
Liquid Chromatography
LC ColumnC18 or Phenyl-Hexyl reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm)
Mobile Phase AAqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid)
Mobile Phase BOrganic solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL
Column TemperatureOften elevated (e.g., 50-60 °C) to improve peak shape for the hydrophobic Rapamycin molecule
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Monitored Transition (Rapamycin)Q1: m/z 931.5 → Q3: m/z 864.4 (Ammonium adduct)
Monitored Transition (this compound)Q1: m/z 934.5 → Q3: m/z 867.4 (or similar, depending on deuteration pattern)
Dwell TimeOptimized for sufficient data points across the chromatographic peak

Note: The exact m/z transitions may vary slightly depending on the specific instrument and the adduct ion being monitored.

Quantitative Data and Method Validation

A robust LC-MS/MS method for Rapamycin quantification using this compound as an internal standard should be thoroughly validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Summary of Quantitative Performance from a Validated LC-MS/MS Method

ParameterTypical Performance Characteristics
Linearity
Calibration Range0.5 - 50.0 ng/mL in whole blood.[6]
Correlation Coefficient (r²)> 0.99[6][9]
Precision
Intra-day Precision (%CV)< 15%[9]
Inter-day Precision (%CV)< 15%[9]
Accuracy
Intra-day Accuracy (% Bias)Within ±15% of the nominal concentration.[9]
Inter-day Accuracy (% Bias)Within ±15% of the nominal concentration.[9]
Recovery
Extraction RecoveryTypically > 80%[11]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in whole blood.[6]

The values presented are examples and may vary between different validated methods.

Visualizations: Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

Rapamycin's mechanism of action involves the inhibition of the mTORC1 complex. The following diagram illustrates the central role of mTOR in cell signaling.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 mTORC2 mTORC2 mTORC2->Akt Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Experimental_Workflow Start Start: Whole Blood Sample Spike_IS Spike with This compound (Internal Standard) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with ZnSO4/Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing: Calculate Peak Area Ratios (Rapamycin / this compound) LC_MS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification End End: Final Rapamycin Concentration Quantification->End

References

An In-depth Technical Guide to Rapamycin-d3: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analyses. Furthermore, it outlines key experimental protocols and visualizes the intricate mTOR signaling pathway and relevant experimental workflows.

Chemical Structure and Properties

This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methoxy groups. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Rapamycin.[1][2]

Chemical Structure:

The deuterated methoxy group is typically located at the C7 position.

  • Systematic Name: 7-O-demethyl-7-O-(methyl-d3)-rapamycin[3]

  • Molecular Formula: C₅₁H₇₆D₃NO₁₃[3]

  • CAS Number: 392711-19-2[3]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 917.21 g/mol [4]
Appearance White to off-white solid[5]
Purity ≥98% deuterated forms (d1-d3)[3]
Solubility DMSO: 25 mg/mL, Ethanol: 50 mg/mL, Methanol: 25 mg/mL, Chloroform: 5 mg/mL[3]
Storage Temperature -20°C[6]
UV Maximum (λmax) 268, 278, 289 nm[3]

Biological Activity and Mechanism of Action

This compound exhibits the same biological activity as its non-deuterated counterpart, Rapamycin. It is a potent and specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7]

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[4] The inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[8][9]

Signaling Pathways

The mTOR signaling pathway is a complex network that integrates signals from various upstream stimuli, such as growth factors, nutrients, and cellular energy levels, to regulate key cellular processes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1 inhibits

Caption: The mTOR Signaling Pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of Rapamycin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Rapamycin in Whole Blood using LC-MS/MS

This protocol provides a general framework for the analysis of Rapamycin in whole blood samples.

1. Materials:

  • This compound (internal standard)

  • Rapamycin (analytical standard)

  • Whole blood samples

  • Methanol (LC-MS grade)

  • Zinc sulfate solution (0.1 M in water)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation: a. Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL). b. Prepare calibration standards by spiking known concentrations of Rapamycin into blank whole blood. c. To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., methanol containing the internal standard, this compound, and zinc sulfate). d. Vortex the mixture for 1 minute to ensure complete protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate Rapamycin and this compound from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) transitions:
  • Rapamycin: e.g., m/z 931.6 → 864.5
  • This compound: e.g., m/z 934.6 → 864.5
  • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the concentration of the calibration standards. b. Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Whole Blood Sample (100 µL) Spike Add Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Methanol/Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for the quantification of Rapamycin in whole blood using this compound as an internal standard.

In Vitro mTOR Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound on mTORC1 in a cell-based assay.

1. Materials:

  • Cancer cell line known to have active mTOR signaling (e.g., MCF-7, PC3).

  • Cell culture medium and supplements.

  • This compound (as a positive control).

  • Test compounds.

  • Lysis buffer.

  • Protein assay kit (e.g., BCA).

  • Antibodies for Western blotting:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin, GAPDH)

  • SDS-PAGE and Western blotting equipment and reagents.

2. Cell Culture and Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound or this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

3. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a protein assay.

4. Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against the phosphorylated and total forms of p70 S6K and 4E-BP1, as well as a loading control antibody. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control. c. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of phosphorylation against the compound concentration.

mTOR_Inhibition_Assay Cell_Culture Cell Seeding Treatment Treatment with Test Compound/Rapamycin-d3 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blotting (p-S6K, p-4E-BP1) Quantification->Western_Blot Analysis Densitometry and IC50 Determination Western_Blot->Analysis

Caption: Workflow for an in vitro mTOR inhibition assay.

Synthesis of this compound

The synthesis of this compound involves the selective deuteration of Rapamycin. A general method for the synthesis of deuterated rapamycin analogs has been described.[1] This typically involves the reaction of rapamycin with a deuterated methylating agent in the presence of a suitable catalyst to introduce the trideuteromethyl group at a specific hydroxyl position, often C7. The reaction is carefully controlled to ensure high isotopic enrichment and purity of the final product.

Conclusion

This compound is an indispensable tool for researchers working on the mTOR signaling pathway and for clinicians monitoring Rapamycin levels in patients. Its well-defined chemical structure and properties, coupled with its identical biological activity to Rapamycin, make it the gold standard internal standard for accurate and precise quantification. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for its effective use in both basic research and clinical applications.

References

Synthesis and Purification of Rapamycin-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Rapamycin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and analytical sciences by detailing the underlying chemical principles, experimental methodologies, and analytical characterization of this important isotopically labeled compound.

Introduction to this compound

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research due to its specific inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This compound, in which three hydrogen atoms in the methoxy group at the C7 position are replaced with deuterium, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Rapamycin. The increased mass from the deuterium labeling allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring accurate quantification in complex biological matrices.

Synthesis of this compound

The synthesis of this compound (7-O-demethyl-7-O-(methyl-d3)-rapamycin) involves the selective demethylation of Rapamycin at the C7 position, followed by remethylation using a deuterated methylating agent.

Chemical Reaction Scheme

The overall synthetic strategy can be summarized as follows:

Experimental Protocol: Synthesis

Materials and Reagents:

  • Rapamycin

  • Deuterated methanol (CD3OD)

  • Dichloromethane (CH2Cl2)

  • Nafion® catalyst (or other suitable acid catalyst)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for purification (e.g., cyclohexane, dichloromethane)

Procedure:

  • Dissolution: Dissolve Rapamycin (e.g., 5 mg) in dichloromethane (e.g., 2.5 ml) in a clean, dry reaction vessel.

  • Addition of Deuterated Methanol: Add an excess of deuterated methanol (e.g., 40 mg) to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of Nafion® beads (e.g., 10 beads) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Extraction and Drying: Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

Note: This protocol is based on a general procedure for the synthesis of deuterated rapamycin analogs and may require optimization for specific laboratory conditions and desired yields[1].

Purification of this compound

Purification of the crude this compound is critical to remove any unreacted starting material, by-products, and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: Purification by Preparative HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 or C8 column

Mobile Phase and Gradient:

A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient profile will need to be optimized based on the specific column and instrument used. A representative gradient might be:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a set time.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Monitor the elution profile using the UV detector (typically at wavelengths of 268, 278, and 289 nm) and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.

  • Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified this compound as a white solid.

Quantitative Data

The following tables summarize key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₅₁H₇₆D₃NO₁₃[1]
Molecular Weight 917.21 g/mol [1]
Purity (by HPLC) ≥97.0%[1]
Deuterium Incorporation ≥99.5 atom % D[1]
PropertyValueReference
Appearance White to off-white solid[1]
Solubility Soluble in Ethanol, DMSO, and Methanol
Storage -20°C, protect from light

Signaling Pathway and Experimental Workflow Visualization

mTOR Signaling Pathway

Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mTOR protein kinase, a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the simplified mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt/PKB PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibition Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibition Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram outlines the logical flow of the synthesis and purification process for this compound.

Synthesis_Purification_Workflow Start Start: Rapamycin Synthesis Synthesis: Deuteromethylation Start->Synthesis Workup Reaction Work-up: Filtration, Washing, Drying Synthesis->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: Preparative HPLC Crude_Product->Purification Analysis Purity Analysis: Analytical HPLC-MS Purification->Analysis Pure_Product Pure this compound Analysis->Pure_Product Fractions >97% Pure Lyophilization Lyophilization Pure_Product->Lyophilization Final_Product Final Product: This compound (Solid) Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. While a definitive, step-by-step protocol for the synthesis is not publicly available, the information presented, based on established methods for Rapamycin analogs, offers a strong foundation for its preparation. The purification protocols, leveraging standard chromatographic techniques, can be adapted to achieve high-purity this compound suitable for its intended use as an internal standard in sensitive analytical methods. The provided diagrams offer a clear visual representation of the relevant biological pathway and the experimental process, further aiding in the understanding and application of this important research tool.

References

Decoding the Certificate of Analysis: A Technical Guide to Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a typical Certificate of Analysis (CoA) for Rapamycin-d3. Understanding these parameters is paramount for ensuring the quality, identity, and purity of this crucial compound in research and development settings.

Quantitative Data Summary

A Certificate of Analysis for this compound provides key quantitative data that certifies its identity and quality. The following table summarizes typical specifications from various suppliers.

ParameterSpecificationSource
Molecular Formula C₅₁H₇₆D₃NO₁₃[1][2][3]
Molecular Weight 917.19 g/mol - 917.21 g/mol [1][2][4]
Appearance Light Yellow Solid / White Solid[1][4]
Melting Point 81 - 83 °C[1]
Chemical Purity (HPLC) 85% - 98%[1][5]
Isotopic Purity ≥98% deuterated forms (d1-d3)[1][2]
Storage Temperature -20°C[2][3]

Experimental Protocols

The analytical methods employed to verify the quality of this compound are critical for interpreting the CoA. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the chemical purity of this compound and separating it from related impurities.

Methodology:

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Rapamycin.[6]

  • Chromatographic Column: A C8 or C18 column is typically used for separation. For example, a C8 column (15 cm x 4.6 mm, 5 µm particle size) or a Discovery HS C18 column (15 cm x 4.6 mm, 3 µm particles).[6]

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common isocratic mobile phase is a mixture of methanol and water (e.g., 80:20 v/v).[6] Alternatively, a mobile phase of 10 mM ammonium acetate and acetonitrile (e.g., 25:75 v/v) can be used. For separating Rapamycin in everolimus, a mobile phase of n-hexane-ethanol (90:10) with a silica gel column has been described.[7]

  • Flow Rate: A typical flow rate is between 0.5 mL/min and 1.5 mL/min.[6][8]

  • Column Temperature: The column temperature is often maintained at an elevated level, for instance, 57°C or 60°C, to improve peak shape and reproducibility.[6]

  • Detection: UV detection is commonly used, with the wavelength set to approximately 277 nm or 268 nm.[6]

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as ethanol or the mobile phase, to a known concentration.[7][9]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

Methodology:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing Rapamycin and its derivatives.[10]

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Rapamycin analysis.[11]

  • Mass Analyzer: A variety of mass analyzers can be used, including Orbitrap and triple quadrupole mass spectrometers.

  • Mode of Operation: The mass spectrometer can be operated in full scan mode to determine the molecular weight or in tandem mass spectrometry (MS/MS) mode for structural elucidation and identification of impurities.[10][11]

  • Sample Preparation: Samples are typically prepared by dissolving them in a suitable solvent and may be introduced into the mass spectrometer via direct infusion or after separation by HPLC. For quantitative analysis, this compound is often used as an internal standard.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the identity and integrity of the molecule.

Methodology:

Both ¹H and ¹³C NMR are used for the structural characterization of Rapamycin.[13][14]

  • Solvent: The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13][15]

  • Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain high-resolution spectra.[13]

  • Experiments: A suite of NMR experiments is typically performed, including:

    • ¹H NMR: To identify the different types of protons and their chemical environments.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.[15]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm that they are consistent with the known structure of Rapamycin. The presence of the deuterium label can be confirmed by the absence of specific proton signals.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the analytical process is crucial for a comprehensive understanding.

mTOR Signaling Pathway

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[16][17][18] The mTOR protein is a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[16][17] Rapamycin, in complex with the immunophilin FKBP12, specifically inhibits mTORC1.[17][18]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Experimental_Workflow Sample This compound Sample Sample_Prep Sample Preparation (Dissolution) Sample->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC MS Mass Spectrometry Analysis Sample_Prep->MS NMR NMR Spectroscopy Sample_Prep->NMR Purity Chemical Purity (%) HPLC->Purity Identity_MW Identity & Molecular Weight (m/z) MS->Identity_MW Isotopic_Purity Isotopic Purity (%) MS->Isotopic_Purity Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity->CoA Identity_MW->CoA Isotopic_Purity->CoA Structure->CoA

Caption: A generalized workflow for the analysis of this compound.

References

An In-depth Technical Guide on the Metabolic Fate and Stability of Rapamycin-d3 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate, stability, and pharmacokinetic profile of Rapamycin-d3, a deuterated analog of the immunosuppressant and mTOR inhibitor, Sirolimus (Rapamycin). The strategic replacement of hydrogen with deuterium atoms is designed to favorably alter the drug's metabolic pathway, leading to improved in vivo stability and a more consistent pharmacokinetic profile.

Introduction to Rapamycin and the Rationale for Deuteration

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism. Despite its clinical importance, Rapamycin exhibits significant inter-individual pharmacokinetic variability and is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine[1][2][3].

The primary metabolic pathways for Rapamycin are O-demethylation and hydroxylation[1][4][5]. This compound is a deuterated isotopologue of Rapamycin where three hydrogen atoms on one of the methoxy groups—a key site for metabolism—are replaced with deuterium atoms. This substitution leverages the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more difficult for metabolic enzymes like CYP3A4 to cleave, thus slowing the rate of metabolism[6][7]. The intended outcome of this modification is to reduce the formation of demethylated metabolites, decrease clearance, and increase the in vivo exposure and stability of the parent drug[6].

Metabolic Pathways and In Vivo Fate

The metabolism of Rapamycin is extensive, leading to numerous metabolites, including various demethylated and hydroxylated derivatives[4][5][8]. The major metabolite is typically 41-O-demethyl-rapamycin[1]. The deuteration in this compound specifically targets one of these primary metabolic sites to enhance its stability.

Key Metabolic Reactions:

  • O-Demethylation: Primarily mediated by CYP3A4 and to a lesser extent, CYP3A5[2]. This is a major route of Rapamycin clearance.

  • Hydroxylation: Another significant pathway leading to various hydroxylated metabolites.

The strategic deuteration in this compound is anticipated to slow the O-demethylation process. This reduction in the rate of oxidation and metabolism is expected to alter the drug's pharmacokinetic parameters, resulting in more sustained biological activity[6]. While specific quantitative data comparing the metabolite profiles of Rapamycin and this compound in vivo are not extensively published in peer-reviewed literature, the underlying principle of the kinetic isotope effect strongly supports a reduced rate of metabolism at the deuterated site[6][9].

G cluster_0 Metabolism Rapa_d3 This compound (Parent Drug) Metabolite1 Reduced O-demethylated Metabolite (d3) Rapa_d3->Metabolite1 CYP3A4 (Slower rate due to KIE) Metabolite2 Hydroxylated Metabolites Rapa_d3->Metabolite2 CYP3A4 Excretion Fecal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of this compound, highlighting the slowed demethylation.

In Vivo Stability and Pharmacokinetic Profile

Deuteration is intended to improve the pharmacokinetic properties of Rapamycin, leading to increased stability and exposure[6]. While direct comparative pharmacokinetic data for this compound versus Rapamycin from a single head-to-head study is proprietary, data from various studies on Rapamycin in different species can provide a baseline for expected improvements. The primary benefits of deuteration include a longer half-life (t½), higher area under the curve (AUC), and lower clearance (CL).

Table 1: Representative Pharmacokinetic Parameters of Rapamycin (Non-deuterated)

Species Dose T½ (hours) Cmax (ng/mL) AUC (ng·h/mL) Reference
Human 40 mg (single oral) 60 ± 10 - - [4]
Human 7 mg (weekly) 68.9 ± 13.6 - - [10]
Dog 0.1 mg/kg (single oral) 38.7 ± 12.7 8.39 ± 1.73 140 ± 23.9 [11]

| Rabbit | 0.5 mg/kg (IV) | - | - | - |[12] |

Note: These values are for non-deuterated Rapamycin and serve as a baseline. The deuterated form, this compound, is expected to exhibit an increased half-life and AUC due to reduced metabolic clearance.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the metabolic fate and pharmacokinetics of this compound. Below are representative methodologies based on standard practices in the field.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Acclimatization: Animals are acclimatized for at least one week with ad libitum access to food and water.

  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, and water).

  • Dosing:

    • Oral (PO): Administer a single dose (e.g., 2 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 0.5 mg/kg) via the tail vein to determine bioavailability.

  • Blood Sampling:

    • Collect whole blood samples (~0.2 mL) from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • The majority of Rapamycin is sequestered in erythrocytes, making whole blood the preferred matrix for analysis[1].

  • Sample Processing and Storage: Immediately after collection, samples are gently mixed and stored frozen at -80°C until analysis.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Rapamycin and its isotopologues in biological matrices[13][14][15].

  • Sample Preparation:

    • Thaw frozen whole blood samples on ice.

    • Aliquot 100 µL of whole blood into a microcentrifuge tube.

    • Add 200 µL of a protein precipitation solution (e.g., methanol or zinc sulfate in methanol) containing a suitable internal standard (e.g., Ascomycin or a different isotopologue of Rapamycin)[13][16].

    • Vortex mix for 5-10 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 rpm for 10 min at 4°C) to pellet the precipitated proteins[15].

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Analytical Column: A C18 reverse-phase column (e.g., Zorbax SB-C18) maintained at an elevated temperature (e.g., 65°C) to improve peak shape[13][16].

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 mM formic acid and 0.05 mM ammonium acetate) and an organic solvent (e.g., methanol)[15].

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • This compound Transition: m/z 934.7 → 864.6[15]

      • Rapamycin (unlabeled) Transition: m/z 931.7 → 864.6[15]

G cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (PO or IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Preparation Sample Prep (Protein Ppt.) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis PK_Analysis PK Data Analysis (e.g., Phoenix) Analysis->PK_Analysis Report Generate PK Parameters PK_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Mechanism of Action: mTOR Signaling Pathway

The therapeutic and biological effects of this compound are mediated through the same mechanism as unlabeled Rapamycin: the inhibition of the mTOR signaling pathway. Rapamycin first forms a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1)[17]. Inhibition of mTORC1 blocks downstream signaling, leading to the suppression of protein synthesis and cell proliferation.

G cluster_pathway mTORC1 Signaling Inhibition Rapa This compound Complex This compound-FKBP12 Complex Rapa->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Proliferation Cell Proliferation & Protein Synthesis Downstream->Proliferation Promotes

Caption: Mechanism of mTORC1 inhibition by the Rapamycin-FKBP12 complex.

Conclusion

The deuteration of Rapamycin to create this compound represents a strategic approach to enhance its in vivo metabolic stability. By leveraging the kinetic isotope effect to slow CYP3A4-mediated demethylation, this compound is expected to exhibit a more favorable pharmacokinetic profile, characterized by reduced clearance and increased drug exposure, compared to its non-deuterated counterpart. This improved stability can lead to more predictable dosing and potentially enhanced therapeutic efficacy. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued investigation and development of deuterated Rapamycin analogs.

References

A Technical Guide to Commercially Available Sources and Purity of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available sources of Rapamycin-d3 (Sirolimus-d3), its purity, and the analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in preclinical and clinical studies where deuterated rapamycin is utilized as an internal standard or for other research applications.

Commercial Sources and Purity of this compound

This compound is a deuterated analog of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for the quantification of Rapamycin in biological matrices by mass spectrometry. Several reputable suppliers offer this compound, with purities generally suitable for research and drug development purposes. The following table summarizes the key information from prominent commercial vendors.

SupplierCatalog NumberStated Chemical PurityStated Isotopic PurityAnalytical Method
Cayman Chemical 10007973≥98%≥98% deuterated forms (d1-d3)Not specified
Expert Synthesis Solutions ESS040497.0%99.5% atom DHPLC
ChemScene CS-008453095.48%Not specifiedLCMS
Santa Cruz Biotechnology sc-21995285%98%HPLC
Cambridge Isotope Laboratories, Inc. DLM-922098%98%Not specified

Note: The information presented in this table is based on publicly available data from the suppliers' websites and certificates of analysis. It is recommended to obtain the latest product specifications directly from the supplier before purchase and to perform independent quality control analysis.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes of mTOR.[1][3] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[4]

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 This compound FKBP12 Complex Rapa_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols for Purity Assessment

The purity of this compound is critical for its use as an internal standard and in other research applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for assessing the chemical and isotopic purity of this compound.

Generalized Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound purity by LC-MS/MS. This workflow can be adapted for various sample matrices and instrumentation.

Experimental_Workflow Start Start: this compound Sample Sample_Prep Sample Preparation (Dissolution in appropriate solvent, e.g., Methanol or Acetonitrile) Start->Sample_Prep HPLC HPLC Separation (Reversed-Phase C8 or C18 column) Sample_Prep->HPLC Ionization Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->Ionization MS1 Mass Spectrometry (MS1) (Scan for parent ion of this compound) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Scan for fragment ions) CID->MS2 Data_Analysis Data Analysis (Purity Calculation, Isotopic Distribution) MS2->Data_Analysis End End: Purity Report Data_Analysis->End

Caption: Generalized workflow for the purity analysis of this compound by LC-MS/MS.

Detailed Methodologies

This method is suitable for determining the chemical purity of this compound by separating it from non-deuterated Rapamycin and other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C8 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 57°C.[5]

  • Detection Wavelength: 277 nm.[5]

  • Sample Preparation: Dissolve the this compound standard in methanol to a known concentration (e.g., 100 µg/mL). Further dilute with the mobile phase to fall within the linear range of the calibration curve.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all components.

    • Identify the peak corresponding to this compound based on its retention time, determined by injecting a reference standard.

    • Calculate the chemical purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

This method provides high sensitivity and selectivity for the quantification of this compound and the assessment of its isotopic distribution.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • B: Methanol with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM) for Quantification:

      • This compound: Monitor the transition of the parent ion [M+NH4]+ (m/z 934.6) to a specific product ion (e.g., m/z 867.6).

      • Rapamycin (unlabeled): Monitor the transition of the parent ion [M+NH4]+ (m/z 931.6) to its corresponding product ion (e.g., m/z 864.6).

    • Full Scan for Isotopic Purity: Acquire full scan mass spectra over a relevant m/z range to observe the isotopic cluster of the [M+NH4]+ ion of this compound and determine the relative abundance of d0, d1, d2, and d3 species.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of dilutions for calibration standards and quality control samples.

  • Procedure:

    • Develop and optimize the LC-MS/MS method for the separation and detection of this compound and potential impurities.

    • Inject the prepared samples and acquire data in both MRM and full scan modes.

    • For chemical purity, quantify any unlabeled Rapamycin and other impurities against a certified reference standard.

    • For isotopic purity, analyze the full scan data to determine the percentage of the d3 isotopologue relative to the sum of all deuterated and non-deuterated species.

Conclusion

This technical guide provides a foundational understanding of the commercial availability and purity of this compound, a critical reagent for many research and development activities. The provided tables and experimental protocols offer a practical starting point for sourcing and qualifying this material. It is imperative for researchers to independently verify the purity of each batch of this compound to ensure the accuracy and reliability of their experimental results. The mTOR signaling pathway and analytical workflow diagrams serve as visual aids to comprehend the compound's mechanism of action and the process of its characterization.

References

Rapamycin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Sirolimus (Rapamycin). This document is intended for researchers, scientists, and drug development professionals, offering key technical data, detailed experimental protocols for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and a comprehensive look at the mTOR signaling pathway it modulates.

Core Compound Data

This compound is a stable, isotopically labeled form of Rapamycin, where three hydrogen atoms have been replaced by deuterium. This modification results in a minimal change in its physicochemical properties, making it an ideal internal standard for the quantitative analysis of Rapamycin in complex biological matrices. Its use significantly improves the accuracy and precision of LC-MS/MS-based assays by correcting for variability in sample preparation and instrument response.[1][2]

PropertyValueSource(s)
Chemical Name Sirolimus-d3[3]
CAS Number 392711-19-2[3]
Molecular Formula C₅₁H₇₆D₃NO₁₃[3]
Molecular Weight 917.19 g/mol [3]
Chemical Purity ≥98%[3]
Applications Internal standard for clinical mass spectrometry, Drug standards[3]
Storage Store in freezer (-20°C), Protect from light[3]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Rapamycin, in complex with the intracellular protein FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][5][6][7] This allosteric inhibition disrupts the downstream signaling cascade, affecting protein synthesis and other cellular processes.[6] While mTORC1 is highly sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered rapamycin-insensitive, although chronic exposure can lead to its inhibition in certain cell types.[8][9]

mTOR_Signaling_Pathway cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Nutrients (Amino Acids) Nutrients (Amino Acids) Amino Acids Sensor Amino Acids Sensor Nutrients (Amino Acids)->Amino Acids Sensor PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 Akt->mTORC2 Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rag_GTPases Rag_GTPases Amino Acids Sensor->Rag_GTPases Activates Rag_GTPases->mTORC1 Recruits to Lysosome Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Rapamycin-FKBP12 Complex FKBP12->Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex->mTORC1 Inhibits mTORC2->Akt Phosphorylates (Ser473) Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization

Caption: The mTOR signaling pathway, highlighting the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Protocols: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of Rapamycin (Sirolimus) in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.[10][11][12][13][14]

Materials and Reagents
  • Rapamycin certified reference material

  • This compound (Sirolimus-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (ZnSO₄)

  • Ammonium Acetate

  • Formic Acid

  • Deionized water (18 MΩ·cm)

  • Whole blood (human or animal, as required)

Preparation of Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Rapamycin Working Standards: Serially dilute the Rapamycin stock solution with methanol to prepare a series of working standards at desired concentrations for the calibration curve.

  • This compound Internal Standard (IS) Working Solution (e.g., 15 µg/L): Dilute the this compound stock solution in the protein precipitation solution (see below). The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation
  • To 150 µL of whole blood sample (calibrator, quality control, or unknown), add an equal volume (150 µL) of the protein precipitation solution. The precipitation solution consists of a mixture of methanol and zinc sulfate solution (e.g., 50 g/L) in a 4:1 (v/v) ratio, containing the this compound internal standard at the working concentration.[10]

  • Vortex the mixture vigorously for 10-30 seconds.

  • Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[10][13]

  • Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Whole Blood Sample (150 µL) add_is Add 150 µL Precipitation Solution (Methanol/ZnSO₄ with this compound) start->add_is vortex Vortex (10-30 seconds) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Inject into LC-MS/MS transfer->end

References

Technical Guide: Isotopic Purity and Labeling Efficiency of Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of deuterated Rapamycin (Rapamycin-d3), a critical internal standard for quantitative mass spectrometry analysis in preclinical and clinical studies. This document outlines the key quality attributes of this compound, details the experimental protocols for their determination, and illustrates the relevant biological pathway and analytical workflows.

Quantitative Data on Isotopic and Chemical Purity

The quality of this compound is paramount for its use as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte, while high chemical purity guarantees the absence of other contaminants that could affect analytical accuracy. The following tables summarize the typical specifications for commercially available this compound.

Table 1: Isotopic Purity and Enrichment of this compound

ParameterSpecificationSource
Isotopic Purity (d1-d3 forms)≥98%Cayman Chemical[1]
Isotopic Enrichment (atom % D)99.5%Expert Synthesis Solutions[2]
Chemical Purity98%Cambridge Isotope Laboratories, Inc.[3][4]
Chemical Purity (by HPLC)97.0%Expert Synthesis Solutions[2]
Chemical Purity (LCMS)95.48%ChemScene[5]

Table 2: Product Specifications for this compound

SupplierProduct NumberPurity Specification
Cayman Chemical10007973≥98% deuterated forms (d1-d3)
Cambridge Isotope Laboratories, Inc.DLM-922098% Chemical Purity
Expert Synthesis SolutionsESS040497.0% by HPLC; 99.5% atom D
ChemSceneCS-008453095.48% (LCMS)
Acanthus Research Inc.RAP-09-002<1% d0
IsoSciences10286>98%

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general framework for the analysis of the isotopic distribution of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the relative abundance of the d0, d1, d2, and d3 isotopologues of Rapamycin.

Materials:

  • This compound sample

  • Unlabeled Rapamycin reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).

    • Prepare a corresponding solution of unlabeled Rapamycin as a reference.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column suitable for the separation of macrolides.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient to achieve a sharp, symmetrical peak for Rapamycin.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Acquire full scan mass spectra over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin (e.g., m/z 900-950).

      • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • Identify the retention time of Rapamycin from the analysis of the unlabeled standard.

    • Extract the mass spectrum corresponding to the this compound peak.

    • Determine the area under the curve for the ion peaks corresponding to the d0, d1, d2, and d3 isotopologues.

    • Calculate the isotopic purity as the percentage of the sum of the areas of the deuterated forms (d1, d2, d3) relative to the total area of all forms (d0, d1, d2, d3).

    • Isotopic Enrichment (% Atom D) can be calculated based on the weighted average of the deuterium content in the different isotopologues.

Determination of Labeling Site and Efficiency by NMR Spectroscopy

NMR spectroscopy provides detailed information about the specific location of the deuterium atoms within the Rapamycin molecule.

Objective: To confirm the position of deuterium labeling and assess the extent of deuteration at the labeled site(s).

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in the chosen deuterated solvent to obtain a high-quality spectrum.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Acquire a ²H (Deuterium) NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of unlabeled Rapamycin. The absence or significant reduction in the intensity of a specific proton signal in the this compound spectrum indicates the site of deuteration.

    • The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium label, confirming the labeling site.

    • The labeling efficiency at a specific site can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum of the labeled compound to the integral of a non-deuterated proton signal in the same molecule.

Mandatory Visualizations

mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8][9][10][11] Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[11]

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 Rheb_GDP Rheb-GDP S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway illustrating the mechanism of Rapamycin inhibition.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the key steps in determining the isotopic purity of this compound using LC-HRMS.

Isotopic_Purity_Workflow Experimental Workflow for Isotopic Purity Analysis Start Start Sample_Prep Sample Preparation (this compound & Unlabeled Standard) Start->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Acquisition High-Resolution Mass Spectrometry (Full Scan, Positive ESI) LC_Separation->MS_Acquisition Data_Processing Data Processing MS_Acquisition->Data_Processing Peak_Integration Peak Integration (d0, d1, d2, d3 Isotopologues) Data_Processing->Peak_Integration Purity_Calculation Isotopic Purity Calculation Peak_Integration->Purity_Calculation Report Report Results Purity_Calculation->Report End End Report->End

Caption: Workflow for determining the isotopic purity of this compound by LC-HRMS.

References

The Strategic Imperative of Deuteration: A Technical Guide to Deuterated Drug Standards in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites is paramount. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of deuterated drug standards, a critical tool in modern pharmaceutical research that enhances accuracy, improves pharmacokinetic profiles, and streamlines the drug development process.

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have emerged as a powerful strategy in pharmaceutical sciences.[1][] This subtle atomic substitution can profoundly impact a molecule's physicochemical properties, leading to significant advantages in both analytical testing and therapeutic applications.[3][4]

The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Development

The fundamental principle underpinning the benefits of deuterated drugs is the kinetic isotope effect (KIE).[5][] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[7][8] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[7][9] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolism can be slowed down.[9][10]

This "deuterium switch" can lead to a number of desirable therapeutic outcomes:

  • Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life, increased systemic exposure, and more stable plasma concentrations.[][11][12] This may allow for less frequent dosing, improving patient compliance.[9][12]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving a drug's safety profile.[3][9]

  • Enhanced Efficacy: A longer residence time of the active drug molecule at its target can lead to improved therapeutic effects.[4][13]

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this approach.[3][14][15] Since then, the field has seen a growing pipeline of deuterated drug candidates in various stages of clinical development.[3][16][17]

Deuterated Compounds as Internal Standards in Bioanalysis

Beyond their therapeutic potential, deuterated compounds are the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[18][19][20] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, to compensate for any variations.[18][21]

Deuterated internal standards (DIS) are chemically almost identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiencies.[18][22] This near-identical behavior allows for highly accurate and precise quantification of the target analyte, even in complex biological matrices.[19][22] The mass difference between the analyte and the DIS allows for their distinct detection by the mass spectrometer.[19]

Experimental Protocols

Synthesis of Deuterated Drug Standards

The synthesis of deuterated compounds is a critical first step. Several methods are employed for deuterium labeling:

  • Direct Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a suitable catalyst.[23]

  • Use of Deuterated Reagents: Synthesis can be performed using deuterated solvents and reagents.[23][24]

  • Metal-Catalyzed Hydrogenation: Deuterium gas (D2) can be used in hydrogenation reactions to introduce deuterium into a molecule.[23]

  • Synthesis from Deuterated Precursors: The synthesis can start with commercially available deuterated starting materials.[23]

The choice of method depends on the specific molecule and the desired position of deuteration.[9] Following synthesis, rigorous purification and characterization are essential to ensure high chemical and isotopic purity.[8] Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the location and extent of deuteration.[25][26]

Validation of Deuterated Internal Standards in Bioanalytical Methods

To ensure the robustness of an analytical method using a deuterated internal standard, several validation experiments are necessary.[18]

Table 1: Key Validation Experiments for Deuterated Internal Standards

Experiment Objective Methodology
Chromatographic Co-elution To confirm that the analyte and the deuterated internal standard elute at the same time.A solution containing both the analyte and the DIS is injected into the LC-MS system. The retention times of both compounds are measured and compared. A minimal difference in retention time is desired.[18]
Matrix Effect Evaluation To assess the impact of the biological matrix on the ionization of the analyte and the DIS.Blank matrix from multiple sources is extracted and then spiked with the analyte and DIS. The peak areas are compared to those of a neat solution. The matrix factor is calculated to determine the extent of ion suppression or enhancement.[18]
Stability Assessment (Back-Exchange) To evaluate the stability of the deuterium label under various conditions.The deuterated internal standard is incubated under different pH and temperature conditions. The samples are then analyzed by LC-MS to monitor for any loss of deuterium (back-exchange to protium).[18]

Quantitative Data on the Impact of Deuteration

The strategic placement of deuterium can have a significant and measurable impact on a drug's properties.

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

Drug Parameter Non-Deuterated Deuterated Fold Change
TetrabenazineHalf-life of active metabolites~2-5 hours~9-10 hours~2-5
Caffeine (per-deuterated)Systemic Exposure (AUC)-4-fold higher4
Sorafenib (Donafenib)Adverse EffectsHigher frequencyLess frequent-

Note: Data compiled from various sources.[3][8][27]

Visualizing Key Processes in Deuterated Drug Research

The Deuterium Kinetic Isotope Effect on Drug Metabolism

The following diagram illustrates how the stronger C-D bond slows down the enzymatic metabolism of a drug compared to the C-H bond.

KIE_Metabolism Drug_H Drug-C-H Metabolite_H Metabolite Drug_H->Metabolite_H CYP450 Metabolism (Faster Rate) Drug_D Drug-C-D Metabolite_D Metabolite Drug_D->Metabolite_D CYP450 Metabolism (Slower Rate)

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated drugs.

Workflow for Bioanalytical Method Validation Using a Deuterated Internal Standard

This workflow outlines the key steps in validating an LC-MS method that employs a deuterated internal standard.

Bioanalytical_Workflow start Start: Sample Collection prep Sample Preparation (Spike with Deuterated IS) start->prep lcms LC-MS Analysis prep->lcms data Data Acquisition (Analyte & IS signals) lcms->data validation Method Validation Co-elution Matrix Effect Stability data->validation quant Quantification (Peak Area Ratio) validation->quant If Valid report Final Report quant->report

Caption: Workflow for validating a bioanalytical method with a deuterated standard.

Regulatory Considerations

The U.S. Food and Drug Administration (FDA) considers deuterated drugs to be new chemical entities (NCEs), which can provide five years of market exclusivity.[28][29] This regulatory stance encourages the development of deuterated versions of existing drugs, as it offers a period of protection from generic competition.[13][28] For a "deuterium switch" product, developers can often leverage existing nonclinical and clinical data from the non-deuterated counterpart, potentially reducing the overall development timeline and costs.[28][30]

Conclusion

Deuterated drug standards represent a cornerstone of modern pharmaceutical research, offering significant advantages in both bioanalysis and therapeutic development. As analytical tools, they provide unparalleled accuracy and precision in quantitative assays.[19][20] As therapeutic agents, the strategic incorporation of deuterium can lead to improved pharmacokinetic properties, enhanced safety profiles, and greater efficacy.[][4] With a clear regulatory pathway and a growing number of successful case studies, the strategic application of deuteration is poised to continue to be a valuable approach in the quest for safer and more effective medicines.

References

Methodological & Application

Application Note: High-Throughput Quantification of Rapamycin in Whole Blood Using Rapamycin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of rapamycin (sirolimus) in human whole blood. The protocol employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, Rapamycin-d3, to ensure high accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in research and drug development settings.

Introduction

Rapamycin (sirolimus) is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of rapamycin concentrations in whole blood is crucial for optimizing dosage and minimizing toxicity.[3][4] LC-MS/MS has become the gold standard for rapamycin quantification due to its superior sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with rapamycin metabolites.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for reliable LC-MS/MS quantification. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing effective normalization and leading to more accurate and precise results.[7] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of rapamycin using this compound as the internal standard.

Experimental

Materials and Reagents
  • Rapamycin (Sirolimus) reference standard

  • This compound (Sirolimus-d3) internal standard[8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (ZnSO₄)

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Human whole blood (K₂EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A simple protein precipitation method is employed for the extraction of rapamycin from whole blood.[4]

  • Allow whole blood samples to thaw at room temperature.

  • Prepare a precipitating solution of 80:20 (v/v) methanol and 0.1 M aqueous zinc sulfate.[3][4] Add this compound to this solution to achieve a final concentration of 10 ng/mL.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.

  • Add 200 µL of the precipitating solution containing the internal standard to the whole blood sample.[4]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at room temperature.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid[4]

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid[4]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.050
0.550
2.095
2.595
2.650
3.550
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rapamycin931.6864.520
This compound934.6864.520

Note: The precursor ion for Rapamycin corresponds to the [M+NH₄]⁺ adduct. The precursor for this compound is shifted by +3 Da. The product ion is the same for both as the deuterium labels are not on the fragmented portion.

Results and Discussion

Linearity, Precision, and Accuracy

The method demonstrates excellent linearity over a clinically relevant concentration range. The use of this compound as an internal standard ensures high precision and accuracy, compensating for matrix effects and variations in sample preparation and injection volume.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range1.0 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (% bias)Within ±15%

Data synthesized from typical performance characteristics of similar validated methods.[3][7][9]

Sample Chromatogram

A representative chromatogram would show the co-elution of Rapamycin and this compound, with no interfering peaks from the matrix at the respective retention times, demonstrating the specificity of the method.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis s1 Whole Blood Sample (100 µL) s2 Add Precipitating Solution (Methanol/ZnSO₄) with This compound (200 µL) s1->s2 s3 Vortex (30s) s2->s3 s4 Centrifuge (14,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 l1 Inject into HPLC s5->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Mass Spectrometric Detection (ESI+, MRM) l2->l3 d1 Peak Integration l3->d1 d2 Calculate Peak Area Ratio (Rapamycin / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for Rapamycin quantification.

mtor_pathway cluster_inhibition Inhibition by Rapamycin cluster_pathway mTORC1 Signaling Pathway rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 rap_fkbp12 Rapamycin-FKBP12 Complex rapamycin->rap_fkbp12 fkbp12->rap_fkbp12 mtorc1 mTORC1 rap_fkbp12->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: Simplified mTORC1 signaling pathway and Rapamycin's mechanism of action.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of rapamycin in whole blood. The simple protein precipitation sample preparation and the use of the stable isotope-labeled internal standard, this compound, make this protocol well-suited for high-throughput analysis in a research or drug development environment, ensuring accurate therapeutic drug monitoring and pharmacokinetic profiling.

References

Application Note: Quantitative Analysis of Sirolimus in Whole Blood using Rapamycin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sirolimus (also known as Rapamycin) is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus in whole blood is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[1][3][4][5][6][7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sirolimus quantification due to its high sensitivity and specificity compared to immunoassays.[1][6][9][10]

This application note provides a detailed protocol for the quantitative analysis of sirolimus in human whole blood using a stable isotope-labeled internal standard, Rapamycin-d3 (Sirolimus-d3), and LC-MS/MS. The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[11]

Principle of the Method

Whole blood samples are first subjected to protein precipitation to release the drug from blood cells and proteins. This is achieved by adding a precipitating agent, which also contains the internal standard, this compound. After centrifugation, the clear supernatant is injected into the LC-MS/MS system. The analyte and the internal standard are separated from other endogenous components on a reversed-phase HPLC column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Analytes and Internal Standard:

    • Sirolimus (Rapamycin)

    • This compound (Sirolimus-d3)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium formate

    • Zinc sulfate

  • Consumables:

    • Microcentrifuge tubes

    • Autosampler vials

    • Pipette tips

Experimental Protocol

Standard and Quality Control (QC) Preparation
  • Stock Solutions: Prepare stock solutions of Sirolimus and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Serially dilute the Sirolimus stock solution with methanol to prepare working standards at various concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the protein precipitation solution (e.g., methanol or acetonitrile with 0.1M Zinc Sulfate) to a final concentration of approximately 8 ng/mL.[9]

  • Calibration Curve and QC Samples: Spike appropriate amounts of the Sirolimus working standards into drug-free whole blood to create a calibration curve (e.g., 1.0 - 50.0 ng/mL) and at least three levels of QC samples (low, medium, and high).[6]

Sample Preparation
  • Allow whole blood samples (patient samples, calibrators, and QCs) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each whole blood sample in a microcentrifuge tube, add 500 µL of the internal standard working solution (protein precipitation solution containing this compound).[6]

  • Vortex the mixture vigorously for 10-30 seconds.

  • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters and may require optimization for individual instruments.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
Gradient Start at 50% B, increase to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 50 °C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sirolimus: m/z 931.7 → 864.6[9]This compound: m/z 934.7 → 864.6[9]
Collision Energy Optimize for the specific instrument
Dwell Time 100 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V

Data Analysis

  • Integrate the peak areas for both Sirolimus and this compound.

  • Calculate the peak area ratio of Sirolimus to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression (1/x or 1/x²).

  • Determine the concentration of Sirolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of Sirolimus using a deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linear Range 1.0 - 50.0 ng/mL[6]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[6]
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low ~3.0< 10%< 10%± 15%
Medium ~15.0< 10%< 10%± 15%
High ~40.0< 10%< 10%± 15%

Note: Acceptance criteria are typically <15% for precision and ±15% for accuracy (20% at the LLOQ).

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery > 80%[12]
Matrix Effect Compensated by the use of a stable isotope-labeled internal standard[6][11]

Visualizations

experimental_workflow start Start: Whole Blood Sample (Patient, Calibrator, or QC) add_is Add Protein Precipitation Solution with this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 incubate Incubate (Room Temperature) vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis end End: Report Sirolimus Concentration data_analysis->end

Caption: Experimental workflow for Sirolimus quantification.

mtor_pathway growth_factors Growth Factors rtk RTK growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy Inhibits protein_synthesis Protein Synthesis (Cell Growth & Proliferation) s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibits sirolimus Sirolimus (Rapamycin) sirolimus->mtorc1 Inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Sirolimus.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantitative analysis of Sirolimus in whole blood. The use of this compound as an internal standard ensures high accuracy and precision, making this method highly suitable for therapeutic drug monitoring and clinical research applications. This protocol can be readily adapted and validated for use in various laboratory settings.

References

Application Notes: The Role of Rapamycin-d3 in Pharmacokinetic and Pharmacodynamic Studies of Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2] Its primary mechanism of action is the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[3][4][5] Given its therapeutic potential in organ transplantation, oncology, and age-related diseases, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential for effective drug development and clinical use.

Rapamycin-d3 is a deuterated, stable isotope-labeled version of Rapamycin. Its key application is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The use of a stable isotope-labeled IS is the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte (Rapamycin), but a different mass. This allows it to co-elute chromatographically and experience similar ionization effects, correcting for variability during sample preparation and analysis, thereby ensuring highly accurate and precise quantification of Rapamycin in complex biological matrices like whole blood, plasma, and tissue homogenates.[6][7]

Application in Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentration in biological fluids over time is the cornerstone of PK analysis. This compound is indispensable for constructing the robust bioanalytical assays required for these studies.

Key Role of this compound in Bioanalysis

In a typical LC-MS/MS workflow, a known quantity of this compound is added ("spiked") into every biological sample at the beginning of the preparation process.[6] During analysis, the mass spectrometer measures the signal intensity ratio of the target analyte (Rapamycin) to the internal standard (this compound). This ratio is then used to calculate the exact concentration of Rapamycin in the original sample, effectively normalizing for any analyte loss during extraction or fluctuations in instrument response.

Experimental Protocol: Quantification of Rapamycin in Whole Blood via LC-MS/MS

This protocol outlines a standard method for quantifying Rapamycin concentrations in whole blood samples using this compound as an internal standard.

  • Preparation of Standards and Internal Standard (IS) Working Solution:

    • Prepare stock solutions of Rapamycin and this compound in methanol (e.g., at 1 mg/mL).

    • Create a series of Rapamycin working solutions by serial dilution to generate a calibration curve (e.g., ranging from 0.5 to 50 ng/mL).[6]

    • Prepare a working solution of the internal standard (e.g., 15 ng/mL of this compound in methanol).[6]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of whole blood sample (calibrator, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.[6]

    • Add 200 µL of the internal standard working solution (this compound in methanol).[6]

    • Vortex the mixture vigorously for 5-10 minutes to ensure complete protein precipitation and lysis of red blood cells.[6]

    • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.[8]

  • LC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 10 µL) of the supernatant onto a reverse-phase C18 analytical column.[6] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1 mM formic acid and 0.05 mM ammonium acetate) and an organic component (e.g., methanol with the same additives).[6]

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]

    • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. For example:

      • Rapamycin: m/z 931.7 → 864.6[6]

      • This compound (IS): m/z 934.7 → 864.6[6]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the nominal concentrations of the calibrator samples.

    • Use a linear regression model to determine the concentrations of Rapamycin in the unknown samples based on their measured peak area ratios.

Pharmacokinetic Workflow Diagram

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing 1. Animal Dosing (e.g., Oral Gavage, IP) Sampling 2. Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) Dosing->Sampling Spike 3. Sample Aliquoting & Spiking with this compound (IS) Sampling->Spike Prep 4. Protein Precipitation (Methanol/Zinc Sulfate) Spike->Prep Analysis 5. LC-MS/MS Analysis (Quantify Analyte/IS Ratio) Prep->Analysis Calc 6. Concentration Calculation (vs. Calibration Curve) Analysis->Calc Model 7. PK Modeling (Calculate Cmax, T½, AUC) Calc->Model

Workflow for a typical pharmacokinetic study using this compound.
Data Presentation: Pharmacokinetic Parameters of Rapamycin

The following table summarizes key pharmacokinetic parameters of Rapamycin from studies in different species. These values are typically determined using assays validated with a deuterated internal standard like this compound.

ParameterHealthy Male Volunteers (Single Oral Dose)[9]Healthy Dogs (0.1 mg/kg Oral Dose)[10][11]Rabbits (0.5 mg/kg IV Dose)[12]
Dose 0.3 - 8 mg/m²0.1 mg/kg0.5 mg/kg
Tmax (Time to Peak Conc.) ~1 hour~3.3 hoursNot Applicable (IV)
Cmax (Peak Concentration) Dose-proportional8.39 ± 1.73 ng/mLNot Applicable (IV)
t½ (Terminal Half-life) 82 ± 12 hours38.7 ± 12.7 hours> 13 hours
AUC (Area Under Curve) Dose-proportional140 ± 23.9 ng·h/mLDose-dependent
CL/F (Apparent Clearance) 278 ± 117 mL/h·kgNot ReportedIncreased with dose

Data are presented as mean ± SD where available.

Application in Pharmacodynamic (PD) Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For Rapamycin, this involves measuring its inhibitory effect on the mTOR signaling pathway. A key aspect of PK/PD studies is to correlate drug concentrations (measured using methods involving this compound) with the magnitude of a biological response.

Mechanism of Action: mTOR Pathway Inhibition

Rapamycin exerts its effects by first forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][13] This Rapamycin-FKBP12 complex then binds directly to and inhibits mTOR, specifically the mTOR Complex 1 (mTORC1).[5][14] Inhibition of mTORC1 blocks the phosphorylation of its downstream targets, primarily p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which leads to the suppression of protein synthesis and cell cycle progression.[13][15] The level of phosphorylated S6 (p-S6), a substrate of S6K, is a widely used and reliable biomarker for assessing the pharmacodynamic activity of Rapamycin.[16][17]

mTOR Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inh Rheb Rheb-GTP TSC->Rheb Inh mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Autophagy Autophagy mTORC1->Autophagy Inh ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth Inh Rapa Rapamycin Rapa_Complex Rapamycin-FKBP12 Complex Rapa->Rapa_Complex FKBP12 FKBP12 FKBP12->Rapa_Complex Rapa_Complex->mTORC1 Inhibition

Simplified mTOR signaling pathway showing inhibition by Rapamycin.
Experimental Protocol: Western Blot for p-S6 in Tumor Tissue

This protocol describes how to measure the pharmacodynamic effect of Rapamycin by quantifying the inhibition of S6 phosphorylation in tissue samples from treated animals.

  • Study Design:

    • Administer Rapamycin (e.g., 1-10 mg/kg via intraperitoneal injection) or vehicle control to tumor-bearing mice.[18][19]

    • Collect tumor tissues at a predetermined time point post-dose (e.g., 24 hours).[17]

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tissue sample in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes to ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Phospho-S6 Ribosomal Protein (p-S6)

      • Total S6 Ribosomal Protein (Total S6)

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for p-S6, Total S6, and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the p-S6 signal to the Total S6 signal for each sample.

    • Compare the normalized p-S6 levels between Rapamycin-treated and vehicle-treated groups to determine the percent inhibition.

Pharmacodynamic Workflow Diagram

PD_Workflow cluster_invivo In Vivo / In Vitro Phase cluster_assay Biomarker Assay Phase cluster_data Data Analysis Phase Treatment 1. Cell/Animal Treatment (Rapamycin vs. Vehicle) Harvest 2. Harvest Tissues/Cells (At defined time points) Treatment->Harvest Lysis 3. Protein Extraction (Lysis & Quantification) Harvest->Lysis WB 4. Western Blotting (Probe for p-S6, Total S6) Lysis->WB Imaging 5. Imaging & Densitometry (Quantify Band Intensity) WB->Imaging Normalize 6. Data Normalization (Ratio of p-S6 / Total S6) Imaging->Normalize Compare 7. Effect Analysis (% Inhibition vs. Control) Normalize->Compare

Workflow for a typical pharmacodynamic biomarker study.
Data Presentation: Pharmacodynamic Effects of Rapamycin

This table illustrates the relationship between Rapamycin dose, the resulting drug concentration in blood (the PK component), and the corresponding inhibition of the mTOR pathway biomarker p-S6 (the PD component).

Study TypeDose / ConcentrationBlood Rapamycin Level (PK)p-S6 Inhibition (PD)Species / ModelReference
In Vivo 8 mg/kg/day (IP injection)~150 ng/mLSignificant reduction in p-S6 in multiple tissuesMice[18]
In Vivo 14 ppm in diet (~2.2 mg/kg/day)~37 ng/mLSignificant reduction in p-S6 in colon tissueMice[20]
In Vivo 42 ppm in diet (~6.7 mg/kg/day)~170 ng/mLStronger reduction in p-S6 in colon tissueMice[20]
Clinical 2 - 9 mg (oral)Dose-proportionalDecrease in p-S6 in tumor biopsies correlated with clinical benefitHuman Patients[16]
In Vivo 0.08 mg/kg (IM)Dose-dependentModulation of p-S6 in tumor and PBMCsDogs[17]

Conclusion

The application of this compound as an internal standard is critical for the accurate and reliable quantification of Rapamycin in pharmacokinetic studies. The high-quality PK data generated from these assays are essential for establishing a clear link to the pharmacodynamic effects of the drug, such as the inhibition of the mTOR pathway. By integrating robust PK and PD data, researchers and drug developers can better understand dose-response relationships, optimize dosing regimens, and ultimately enhance the therapeutic efficacy and safety of Rapamycin.

References

How to prepare stock solutions of Rapamycin-d3 for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of Rapamycin-d3 stock solutions for use in various experimental settings. This compound, a deuterated analog of Rapamycin (also known as Sirolimus), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[1][][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Properties of this compound

This compound is the deuterated form of Rapamycin, often used as an internal standard in mass spectrometry-based quantification of Rapamycin or for its potential to have an altered pharmacokinetic profile.[1][4] It functions as an allosteric inhibitor of mTOR complex 1 (mTORC1) by first forming a complex with the intracellular protein FKBP12.[1][][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its molecular properties, solubility in common laboratory solvents, and recommended storage conditions.

Table 1: Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₅₁H₇₆D₃NO₁₃[6][7]
Molecular Weight917.19 g/mol [6][7][8]
AppearanceCrystalline solid, powder[9]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO~125 mg/mL[7]
Ethanol~50 mg/mL[7][9]
Methanol~25 mg/mL[4]
Chloroform~5 mg/mL[4]

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Powder-20°C≥ 3 years[1][8]
In Solvent-80°C≥ 1 year[8]
-20°C1 month[1]

Note: It is recommended to protect this compound from light.[6][10] For solutions, it is best to prepare fresh or use small, pre-packaged sizes to avoid repeated freeze-thaw cycles.[8][11] Aqueous solutions are not recommended for storage for more than one day.[9][12]

Experimental Protocols

Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, a common solvent for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mg/mL). To change the solvent from a pre-dissolved solution, the original solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent.[4]

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[7]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (≥ 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][8]

Workflow for Preparing this compound Stock Solution

G start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex until fully dissolved (may require gentle warming/sonication) add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of a this compound stock solution.

Preparation of Working Solutions

For cell-based assays, the high-concentration stock solution needs to be diluted to the final working concentration in a cell culture medium.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration.

  • Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not affect the cells (typically ≤ 0.1%).

  • Add the working solution to the cell cultures and proceed with the experiment.

mTOR Signaling Pathway

This compound, like its non-deuterated counterpart, inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cellular processes such as protein synthesis, cell growth, and autophagy in response to growth factors and nutrients.

Diagram of the mTOR Signaling Pathway

mTOR_Pathway cluster_input Inputs cluster_inhibition Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Rapamycin_d3 This compound FKBP12 FKBP12 Rapamycin_d3->FKBP12 Rapamycin_d3->mTORC1 Inhibits FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits when active (inhibition relieved by phosphorylation)

Caption: Simplified diagram of the mTORC1 signaling pathway and its inhibition by this compound.

Conclusion

The proper preparation of this compound stock solutions is fundamental for its effective use in research. By following the detailed protocols and considering the solubility and stability data provided, researchers can ensure the integrity of their experiments and the reliability of their findings in studying the mTOR pathway and other cellular processes.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Rapamycin using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressant widely used to prevent organ rejection in transplant patients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of rapamycin, offering high sensitivity and specificity compared to immunoassays.[1] The use of a stable isotope-labeled internal standard, such as Rapamycin-d3, is essential for accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.[4]

These application notes provide a detailed protocol for the quantification of rapamycin in human whole blood using an LC-MS/MS method with this compound as the internal standard. The protocol includes sample preparation, chromatographic and mass spectrometric conditions, and validation data.

Signaling Pathway of Rapamycin

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin first forms a complex with the intracellular receptor FK-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the mTOR complex 1 (mTORC1), leading to the inhibition of its downstream signaling pathways involved in protein synthesis and cell cycle progression.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors phosphorylates Protein_Synthesis_Growth Protein Synthesis & Cell Growth Downstream_Effectors->Protein_Synthesis_Growth leads to Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->Rapamycin_FKBP12 FKBP12 FKBP12 FKBP12->Rapamycin_FKBP12 TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection 1. Whole Blood Sample Collection (EDTA tube) Sample_Storage 2. Sample Storage (-20°C or below) Sample_Collection->Sample_Storage Sample_Prep 3. Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep IS_Addition Addition of This compound (IS) LC_Separation 4. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing & Quantification MS_Detection->Data_Processing Result_Review 7. Result Review & Validation Data_Processing->Result_Review Report_Generation 8. Report Generation Result_Review->Report_Generation

References

Application Notes and Protocols for Incorporating Rapamycin-d3 in Studies of mTOR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from a multitude of upstream pathways, including those activated by growth factors like insulin and IGF-1, as well as cellular nutrient and energy status. Dysregulation of the mTOR signaling pathway is a hallmark of numerous pathologies, including cancer, diabetes, and neurological disorders.

Rapamycin, a macrolide lactone, is a potent and specific allosteric inhibitor of mTOR complex 1 (mTORC1). It achieves this by forming a gain-of-function complex with the intracellular immunophilin FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its kinase activity.

This document provides detailed application notes and experimental protocols for the incorporation of Rapamycin-d3, a deuterated analog of Rapamycin, in studies of the mTOR signaling pathway. This compound serves as an ideal internal standard for the accurate quantification of Rapamycin in biological samples using mass spectrometry, a critical aspect for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Data Presentation

The following tables summarize key quantitative data for Rapamycin and its deuterated analog, as well as typical parameters for their analysis.

Table 1: Properties and Potency of Rapamycin

CompoundMolecular FormulaMolecular Weight ( g/mol )IC50 (HEK293 cells)
Rapamycin (Sirolimus)C₅₁H₇₉NO₁₃914.17~0.1 nM
This compound (Sirolimus-d3)C₅₁H₇₆D₃NO₁₃917.2Not reported, but biological activity is expected to be identical to Rapamycin

Table 2: Mass Spectrometry Parameters for Rapamycin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Rapamycin (Sirolimus)936.6 [M+Na]⁺409.3Positive Electrospray (ESI+)
This compound (Sirolimus-d3)939.6 [M+Na]⁺409.3Positive Electrospray (ESI+)

Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ion remains the same as fragmentation occurs on a part of the molecule that does not contain the deuterium label. These values may require optimization based on the specific mass spectrometer used.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

The mTOR signaling network is complex, with two main functional branches mediated by mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1.

mTOR_Signaling GF Growth Factors (Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition relieved Rapamycin This compound + FKBP12 Rapamycin->mTORC1 inhibits

Caption: Simplified mTORC1 signaling pathway and its inhibition by Rapamycin.

Experimental Workflow: Quantification of Intracellular Rapamycin and mTORC1 Inhibition

This workflow outlines the parallel analysis of mTORC1 activity via Western blotting and intracellular Rapamycin concentration using LC-MS/MS.

Experimental_Workflow start Cell Culture (e.g., HEK293T, MCF-7) treatment Treat with Rapamycin (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest split Split Sample harvest->split lysis_wb Lyse cells in RIPA buffer with protease/phosphatase inhibitors split->lysis_wb For Western Blot lysis_ms Cell Lysis and Protein Precipitation (e.g., with Methanol) split->lysis_ms For LC-MS/MS quant_wb Protein Quantification (BCA Assay) lysis_wb->quant_wb sds_page SDS-PAGE quant_wb->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-S6K, S6K, Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis_wb Densitometry Analysis detection->analysis_wb is_spike Spike with this compound (Internal Standard) lysis_ms->is_spike centrifuge Centrifuge to pellet debris is_spike->centrifuge extract Collect Supernatant centrifuge->extract dry Dry down under nitrogen extract->dry reconstitute Reconstitute in mobile phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms analysis_ms Quantify Intracellular Rapamycin lcms->analysis_ms

Caption: Integrated workflow for mTORC1 activity and Rapamycin quantification.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation

This protocol details the steps to assess the phosphorylation status of a key mTORC1 downstream target, p70S6 Kinase (S6K), as a readout of mTORC1 activity following Rapamycin treatment.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, MCF-7) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with desired concentrations of Rapamycin (e.g., 0-100 nM) for various time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate media and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total protein lysate).

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer proteins to a PVDF membrane at 100V for 90 minutes in a wet transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

  • Perform densitometric analysis to quantify the band intensities. Normalize the phospho-S6K signal to total S6K and then to the loading control.

Protocol 2: LC-MS/MS Quantification of Intracellular Rapamycin using this compound as an Internal Standard

This protocol provides a method for the extraction and quantification of Rapamycin from cell lysates.

1. Sample Preparation:

  • Following cell treatment with Rapamycin, wash the cells twice with ice-cold PBS.

  • Lyse a known number of cells (e.g., 1 x 10⁶) in 500 µL of ice-cold methanol.

  • Add a known amount of this compound (e.g., 10 ng) to each sample as an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

2. Extraction:

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Rapamycin from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rapamycin: 936.6 -> 409.3 m/z

      • This compound: 939.6 -> 409.3 m/z

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for your specific instrument.

5. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of Rapamycin with a constant concentration of this compound.

  • Plot the peak area ratio of Rapamycin to this compound against the concentration of Rapamycin.

  • Use the standard curve to determine the concentration of Rapamycin in the experimental samples.

  • Normalize the intracellular concentration to the number of cells used for extraction.

Protocol 3: In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of Rapamycin on mTORC1 kinase activity.

1. Immunoprecipitation of mTORC1:

  • Lyse cells (e.g., HEK293T overexpressing HA-Raptor) in CHAPS lysis buffer.

  • Incubate the lysate with an anti-HA antibody for 2 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

  • Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

  • Pre-incubate the mTORC1 with varying concentrations of Rapamycin (complexed with FKBP12) for 15 minutes on ice.

  • Initiate the kinase reaction by adding a reaction mixture containing a substrate (e.g., recombinant 4E-BP1) and ATP.

  • Incubate at 30°C for 30 minutes.

3. Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1 at Thr37/46) by Western blotting as described in Protocol 1.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for quantifying intracellular Rapamycin concentrations. This, in conjunction with the assessment of mTORC1 pathway activity through techniques like Western blotting, allows for a comprehensive understanding of the dose-response relationship and the kinetics of mTOR inhibition in cellular models. These detailed protocols provide a foundation for researchers to design and execute rigorous studies into the complex biology of the mTOR signaling pathway and the development of novel mTOR-targeting therapeutics.

Rapamycin-d3: Applications in Cancer Research Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Its deuterated analog, Rapamycin-d3, offers researchers a valuable tool for in vitro studies, providing a stable isotope-labeled internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic analyses.[2][3] Given its identical mechanism of action to rapamycin, this compound is a critical component in cancer research, enabling precise investigation into the mTOR signaling pathway's role in tumorigenesis and as a therapeutic target.[2][4]

The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Rapamycin, and by extension this compound, primarily inhibits mTORC1 by forming a complex with the intracellular receptor FKBP12.[5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting its kinase activity.[5] The inhibition of mTORC1 disrupts downstream signaling cascades, leading to reduced protein synthesis, cell cycle arrest, and induction of autophagy and apoptosis in cancer cells.[6][7]

This document provides detailed application notes and protocols for the use of this compound in cancer research cell culture models, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: The mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[8][9] this compound, through its inhibition of mTORC1, effectively modulates this pathway.

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_rapamycin This compound Action Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb Rheb TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Activation _4EBP1->Protein_Synthesis Inhibition Rapamycin_d3 This compound FKBP12 FKBP12 Rapamycin_d3->FKBP12 Rap_FKBP12 This compound- FKBP12 Complex Rapamycin_d3->Rap_FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibition

Caption: mTOR signaling pathway and this compound inhibition.

Quantitative Data on Rapamycin's Effects in Cancer Cell Lines

The following tables summarize the quantitative effects of rapamycin on various cancer cell lines. As this compound shares an identical mechanism of action, similar results are expected.

Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
Y79Retinoblastoma0.136 ± 0.032 µM72 hours[8]
HeLaCervical Cancer~200-400 nM48 hours[10][11]
U87-MGGlioblastoma>10 µM24 hours[12]
MDA-MB-231Breast Cancer7.39 ± 0.61 µM72 hours[13]
MCF-7Breast CancerVaries by sub-line4 days[14]

Table 2: Induction of Apoptosis by Rapamycin

Cell LineRapamycin Concentration (µM)Percentage of Apoptotic CellsIncubation TimeReference
Y790.112.24 ± 3.10%48 hours[8]
Y790.220.16 ± 4.22%48 hours[8]
Y790.431.32 ± 5.78%48 hours[8]
U87-MG20~12.9% increase24 hours[12]

Table 3: Effect of Rapamycin on Cell Viability

Cell LineConditionRapamycin Concentration (nM)Cell Viability ReductionIncubation TimeReference
HeLaNormoxia100<25%48 hours[10]
HeLaNormoxia200~30%48 hours[10]
HeLaNormoxia400~35%48 hours[10]
HeLaHypoxia100>25%48 hours[10]
HeLaHypoxia200>35%48 hours[10]
HeLaHypoxia400>40%48 hours[10]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in a suitable solvent such as dimethyl sulfoxide (DMSO).[15] For example, to make a 1 mM stock solution, dissolve 0.917 mg of this compound (MW: 917.19 g/mol ) in 1 mL of DMSO.[16]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][17]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formazan formation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[2][9][18][19][20]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Induce Apoptosis with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general steps for performing a Western blot to analyze the phosphorylation status of key mTOR pathway proteins.[1][21][22][23][24]

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTOR pathway activation.

Conclusion

This compound serves as an invaluable tool in cancer research for studying the mTOR signaling pathway. Its identical mechanism of action to rapamycin allows researchers to leverage the extensive existing knowledge while providing a stable isotope-labeled standard for precise quantification. The protocols and data presented here offer a comprehensive guide for utilizing this compound in cell culture models to investigate its anti-cancer properties and elucidate the molecular mechanisms underlying its therapeutic potential.

References

Application Notes and Protocols for Sample Preparation of Biological Matrices Containing Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and purification of Rapamycin-d3 from various biological matrices. The methodologies are intended for researchers, scientists, and drug development professionals working on bioanalytical assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Rapamycin (also known as Sirolimus), is commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision. The following protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction are applicable to both Rapamycin and its deuterated isotopologue, this compound.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and robust bioanalytical methods. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. The three most common techniques for the extraction of Rapamycin and its analogues from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT) is a straightforward and rapid method ideal for high-throughput analysis. It involves adding an organic solvent to the biological sample to denature and precipitate proteins. While simple, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity by partitioning the analyte between two immiscible liquid phases. This technique is effective at removing salts and other highly polar or non-polar interferences.

Solid-Phase Extraction (SPE) provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE is highly versatile and can be tailored to the specific properties of the analyte and matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Rapamycin using different sample preparation techniques coupled with LC-MS/MS. This data is representative of the performance that can be expected when using this compound as an internal standard.

Table 1: Protein Precipitation

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Matrix Effect (%)Reference
Porcine Whole Blood0.1 - 1000.1Not ReportedNo significant interference[1]
Porcine Tissues0.5 - 5000.5Not ReportedNo significant interference[1]
Rat Whole Blood1.6 - 501.6Not ReportedNot Reported[2]
Rabbit Ocular Tissues2.3 - 10002.3>85Not specified[3][4]
Human Whole Blood2.5 - Not specified2.5Not ReportedNot Reported[5]

Table 2: Solid-Phase Extraction

Biological MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Matrix Effect (%)Reference
Human Whole Blood0.2 - 100Not specifiedNot ReportedNot Reported[3]
Rat Blood0.1 - 1000.183Not Reported[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Whole Blood

This protocol is a common and rapid method for the extraction of this compound from whole blood samples.

Materials:

  • Whole blood sample containing this compound

  • Precipitating solution: Acetonitrile or Methanol containing an internal standard (if this compound is not the internal standard). A common solution is 80:20 Methanol:2% Zinc Sulfate in water.[5]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 100-200 µL of the whole blood sample into a microcentrifuge tube.[1][5]

  • Add 400 µL of the precipitating solution to the sample.[5] The ratio of precipitating solvent to sample is typically between 2:1 and 4:1.

  • Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is suitable for plasma samples and provides a cleaner extract than protein precipitation.

Materials:

  • Plasma sample containing this compound

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or a mixture of butyl chloride and diethyl ether)

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (compatible with the LC mobile phase, e.g., 50:50 methanol:water)

Procedure:

  • Pipette 500 µL of the plasma sample into a conical glass tube.

  • Add 2.5 mL of the extraction solvent to the tube.

  • Vortex the mixture for 1-2 minutes to ensure efficient extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the reconstitution solution.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol is ideal for complex matrices like tissue homogenates, providing a high degree of purification.

Materials:

  • Tissue homogenate sample containing this compound

  • SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)[2]

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or a weak buffer)

  • Wash solvent (to remove interferences, e.g., a mixture of water and a small percentage of organic solvent)

  • Elution solvent (to elute the analyte, e.g., a high percentage of organic solvent like acetonitrile or methanol)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated tissue homogenate sample onto the cartridge. The sample may require pre-treatment such as protein precipitation followed by dilution.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove hydrophilic interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of reconstitution solution (e.g., 100 µL).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Rapamycin inhibits mTOR by forming a complex with FKBP12.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 inhibits Protein_Precipitation_Workflow Start Start: Whole Blood Sample Add_Solvent Add Precipitating Solvent Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze Liquid_Liquid_Extraction_Workflow Start Start: Plasma Sample Add_Solvent Add Extraction Solvent Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Solid_Phase_Extraction_Workflow Start Start: Tissue Homogenate Load Load Sample Start->Load Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Bioanalytical_Workflow Sample_Receipt Sample Receipt and Logging Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Receipt->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Variability with Rapamycin-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard in mass spectrometry assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to signal variability, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal variability when using this compound as an internal standard?

Signal variability with this compound in LC-MS/MS analysis can stem from several factors, including:

  • Matrix Effects: Components in the biological sample (e.g., plasma, whole blood) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1][2]

  • Isotope Exchange: Deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions. This alters the mass-to-charge ratio and reduces the signal at the expected m/z.

  • Chromatographic Inconsistency: Poor chromatographic separation can lead to co-elution with interfering substances, impacting signal reproducibility. A known "isotope effect" can sometimes cause slight differences in retention times between Rapamycin and this compound.

  • Sample Preparation Variability: Inconsistent extraction recovery or the introduction of contaminants during sample processing can lead to variable signal intensity.

  • Instability of Rapamycin: Rapamycin itself is known to be unstable in aqueous solutions and can exist as a mixture of conformational isomers, which can affect chromatographic peak shape and signal intensity.[3][4]

  • Mass Spectrometer Issues: Fluctuations in instrument performance, such as a dirty ion source or unstable spray, can cause signal drift.[5]

Q2: My this compound signal is consistently low. What should I check first?

A consistently low signal for this compound can be indicative of several issues. Start by systematically evaluating the following:

  • Solution Integrity: Verify the concentration and stability of your this compound stock and working solutions. Ensure proper storage conditions (-20°C is commonly recommended) and consider preparing fresh solutions.[6]

  • MS Parameters: Confirm that the mass spectrometer is tuned and calibrated correctly. Verify the MRM transitions and collision energies for this compound are optimized.

  • Sample Preparation: Evaluate the efficiency of your extraction procedure. Inefficient extraction will result in a low recovery of the internal standard.

  • Ion Source Conditions: A dirty or improperly optimized ion source can significantly reduce signal intensity. Perform routine cleaning and maintenance.

Q3: I am observing a drift or gradual decrease in the this compound signal throughout my analytical run. What is the likely cause?

A drifting signal often points to a few key problems:

  • System Contamination: Buildup of matrix components on the analytical column or in the mass spectrometer source can lead to a gradual decline in signal.

  • Instability in Solution: this compound may be degrading in the autosampler over the course of the run, especially if not kept at a low temperature. Rapamycin is known to be unstable in aqueous environments.[4]

  • Mobile Phase Issues: Changes in the mobile phase composition or pH during the run can affect ionization efficiency and signal stability. Ensure your solvents are fresh and properly mixed.

Q4: Can the choice of adduct ion for Rapamycin affect signal stability?

Yes, the choice of adduct ion can significantly impact signal intensity and stability. Rapamycin can form several adducts, including protonated molecules [M+H]+, sodium adducts [M+Na]+, and ammonium adducts [M+NH4]+.[7][8] The sodium adduct [M+Na]+ is often chosen for its stability and high intensity, particularly when using a mobile phase that is not ammoniated.[7][9] It is crucial to optimize the mobile phase and MS source conditions to consistently favor the formation of a single, stable adduct for both Rapamycin and this compound.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across Samples
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure precise and consistent pipetting of the internal standard, sample matrix, and extraction solvents.Reduced coefficient of variation (%CV) in the internal standard peak area across replicate quality control (QC) samples.
Matrix Effects Perform a post-extraction addition experiment to quantify the extent of signal suppression or enhancement. Evaluate different sample cleanup techniques (e.g., protein precipitation, solid-phase extraction) to minimize matrix interferences.A matrix factor closer to 1, indicating minimal signal suppression or enhancement.
Autosampler/Injector Issues Check the autosampler for air bubbles in the syringe and sample loop. Perform an injector precision test by repeatedly injecting the same standard solution.Consistent peak areas for replicate injections of the same standard.
Inconsistent Lysis of Whole Blood If using whole blood, ensure complete lysis of red blood cells before protein precipitation to release the drug and internal standard.Improved precision and accuracy, especially at lower concentrations.
Issue 2: Chromatographic Peak Tailing or Splitting for this compound
Potential Cause Troubleshooting Step Expected Outcome
Column Degradation Inspect the analytical column for contamination or loss of stationary phase. If necessary, wash the column with a strong solvent or replace it.Symmetrical and sharp chromatographic peaks.
Isomeric Forms of Rapamycin Rapamycin can exist as conformational isomers.[4] Increasing the column temperature (e.g., to 57°C) can help to coalesce these isomers into a single peak.[4]A single, well-defined peak for both Rapamycin and this compound.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. The use of additives like formic acid or ammonium acetate can improve peak shape.[10]Improved peak symmetry and resolution.
Secondary Interactions Interactions between the analyte and active sites in the LC system can cause peak tailing. Consider using a column with a different stationary phase or passivating the system.Reduced peak tailing and improved peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Whole Blood (Protein Precipitation)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Thawing: Thaw frozen whole blood samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 200 µL of a methanol solution containing the this compound internal standard (e.g., at a concentration of 15 ng/mL).[11]

  • Protein Precipitation: Add 300 µL of neat methanol to the sample.[11]

  • Vortexing: Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and extraction.[11]

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[11]

Protocol 2: LC-MS/MS Parameters for Rapamycin and this compound Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

Parameter Typical Value
Column C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a high aqueous percentage and ramp up the organic phase to elute Rapamycin.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50 - 60°C
Injection Volume 5 - 20 µL

Mass Spectrometry (MS/MS) Parameters:

Parameter Typical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Adduct Ion [M+Na]+ or [M+NH4]+
MRM Transition (Rapamycin) m/z 936.6 → 409.3 (Sodium Adduct)[7][9] or m/z 931.7 → 864.6 (Ammonium Adduct)[11]
MRM Transition (this compound) m/z 939.6 → 409.3 (Sodium Adduct, assuming d3 on methoxy group) or m/z 934.7 → 864.6 (Ammonium Adduct)[11]
Collision Energy Optimize for maximum fragment ion intensity.
Dwell Time 100 - 200 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis thaw Thaw Whole Blood Sample aliquot Aliquot Sample thaw->aliquot spike Spike with this compound aliquot->spike precipitate Protein Precipitation spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify troubleshooting_tree cluster_investigation Initial Checks cluster_solutions Potential Solutions start Signal Variability Observed check_is_prep Consistent IS Peak Area? start->check_is_prep check_chromatography Good Peak Shape? check_is_prep->check_chromatography Yes optimize_prep Optimize Sample Prep check_is_prep->optimize_prep No check_system System Suitability Passed? check_chromatography->check_system Yes optimize_lc Optimize LC Method check_chromatography->optimize_lc No clean_system Clean MS Source & Column check_system->clean_system No check_stability Evaluate IS Stability check_system->check_stability Yes optimize_prep->start Re-evaluate optimize_lc->start Re-evaluate clean_system->start Re-evaluate check_stability->start Re-evaluate

References

Optimizing concentration of Rapamycin-d3 internal standard for bioanalysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Rapamycin-d3 as an internal standard for bioanalytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for the bioanalysis of Rapamycin?

A stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] this compound is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS.[3] The primary advantages include:

  • Correction for Variability: An internal standard is designed to correct for variability during sample preparation and analysis, including differences in extraction recovery, injection volume, and instrument response.[4]

  • Similar Physicochemical Properties: Since this compound has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization. This allows it to effectively compensate for variations throughout the analytical process.[2]

  • Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS.[1][5] A SIL-IS can help compensate for these effects, as both the analyte and the IS are affected similarly.[6]

Q2: What are some potential challenges when using a deuterated internal standard like this compound?

While highly effective, deuterated internal standards can present certain challenges:

  • Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time compared to the analyte.[2][5] This can be caused by changes in the molecule's lipophilicity due to the replacement of hydrogen with deuterium.[5]

  • Isotopic Exchange: Deuterium atoms can sometimes be lost and exchanged with hydrogen atoms from the surrounding solution, particularly in aqueous environments.[5][7] This can compromise the integrity of the internal standard.

  • Different Extraction Recoveries: Researchers have reported observing different extraction recoveries between an analyte and its deuterated internal standard.[5]

  • Masking of Assay Problems: Because a SIL-IS can be so effective at correcting for variability, it may inadvertently hide underlying issues with the assay, such as poor stability, recovery, or significant ion suppression.[1][2]

Q3: How do I determine the optimal concentration for my this compound internal standard working solution?

The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples. The goal is to add a concentration that produces a reliable and reproducible signal without interfering with the analyte measurement. A common approach is to select a concentration that is similar to the analyte concentration at the midpoint of the calibration curve. The optimal concentration should be determined during method development and validated to ensure it provides acceptable precision and accuracy.

Q4: What are matrix effects, and how can I assess them?

Matrix effects are the alteration of ionization efficiency by co-eluting components of the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis.[1][5] The use of a SIL-IS like this compound is intended to compensate for these effects.

To assess matrix effects, you can compare the peak area of the analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the peak area of the analyte in a neat solution at the same concentration. The internal standard normalized matrix factor should ideally be close to 100% across different lots of the biological matrix.[8]

Q5: What should I do if I observe high variability in the this compound peak area across an analytical run?

High variability in the internal standard response can indicate issues with the assay's performance.[4] It's important to investigate the root cause, which could include:

  • Inconsistent sample preparation (e.g., pipetting errors).

  • Issues with the LC-MS/MS system (e.g., injection volume variability, ion source contamination).

  • Differences in matrix effects between samples.[9]

The European Bioanalysis Forum (EBF) suggests categorizing IS response variability into two types: individual irregularities ('sporadic flyers') and systematic variability where the IS response for unknown samples differs from that of standards and QCs.[4] A systematic investigation is necessary to identify and resolve the issue.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

IssuePotential CausesRecommended Actions
High Variability in this compound Peak Area Inconsistent sample processing (pipetting, extraction).LC-MS/MS system instability (injection errors, fluctuating spray).Contamination of the ion source or column.Review sample preparation steps for consistency.Perform system suitability tests to check instrument performance.Clean the ion source and consider replacing the column.
Poor or Inconsistent Recovery of this compound Suboptimal extraction procedure.Binding of the IS to plasticware.Degradation of the IS during sample processing.Optimize the extraction solvent, pH, and mixing conditions.Use low-binding tubes and pipette tips.Evaluate the stability of this compound under your sample processing conditions.
Different Retention Times for Rapamycin and this compound "Isotope effect" due to deuterium labeling can alter chromatographic behavior.[5]This is not uncommon for deuterated standards. Ensure that the chromatographic separation is sufficient to prevent any interference and that the integration of both peaks is accurate. If the separation is too large, it may compromise the ability of the IS to correct for matrix effects.
Inconsistent Analyte to IS Response Ratio The IS is not effectively tracking the analyte due to differing matrix effects or extraction recovery.[5]Re-evaluate the sample extraction procedure to ensure both analyte and IS behave similarly.Investigate matrix effects from different sources of the biological matrix.[10]
Presence of Unlabeled Rapamycin in the this compound Standard Impurities in the internal standard material.Verify the isotopic purity of the this compound standard. The presence of unlabeled analyte can lead to artificially high measurements, especially at the lower limit of quantitation (LLOQ).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing stock and working solutions for Rapamycin and its deuterated internal standard, this compound.

  • Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh the required amount of Rapamycin and this compound.

    • Dissolve each compound in a suitable solvent, such as methanol or ethanol, to obtain a final concentration of 1 mg/mL.[11]

    • Store stock solutions at an appropriate temperature, typically -20°C or below, protected from light.[11][12]

  • Working Solutions:

    • Prepare a series of intermediate and working solutions by performing serial dilutions of the stock solutions with the appropriate solvent (e.g., methanol, acetonitrile).[11]

    • The concentration of the this compound working solution should be optimized during method development.

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial for understanding the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS in reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before the extraction process.

  • Analyze the Samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Internal Standard Normalized Matrix Factor: This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. The value should be close to 1.

Table 1: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at LLOQ).[13]
Precision The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[13]
Linearity (r²) The correlation coefficient should be ≥ 0.99.[13]
Recovery Should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect The IS-normalized matrix factor should be consistent across different lots of matrix, typically with a CV ≤ 15%.

Visualizations

G cluster_workflow Workflow for Optimizing IS Concentration prep_solutions Prepare Stock & Working Solutions (Analyte & this compound) initial_test Initial Test: Analyze IS at Mid-Range Concentration prep_solutions->initial_test eval_response Evaluate IS Response: Signal-to-Noise & Peak Shape initial_test->eval_response adjust_conc Adjust IS Concentration (Increase or Decrease) eval_response->adjust_conc Response is Poor validate Validate Across Calibration Curve (Low, Mid, High QC) eval_response->validate Response is Adequate adjust_conc->initial_test final_conc Finalize IS Concentration validate->final_conc

Caption: Workflow for optimizing the internal standard concentration.

G cluster_troubleshooting Troubleshooting IS Variability start High Variability in IS Response Observed check_system Check System Suitability (Injection Precision, etc.)? start->check_system fix_system Troubleshoot LC-MS/MS System check_system->fix_system Fails check_prep Review Sample Preparation Procedure? check_system->check_prep Passes fix_system->start retrain_analyst Retrain on Pipetting/ Extraction Technique check_prep->retrain_analyst Inconsistent check_matrix Evaluate Matrix Effects from Different Lots? check_prep->check_matrix Consistent retrain_analyst->start optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup Variable resolved Issue Resolved check_matrix->resolved Consistent optimize_cleanup->start

Caption: Decision tree for troubleshooting internal standard variability.

G cluster_matrix_effect Illustration of Matrix Effect cluster_no_effect No Matrix Effect cluster_suppression Ion Suppression ion_source Ion Source cluster_no_effect cluster_no_effect ion_source->cluster_no_effect cluster_suppression cluster_suppression ion_source->cluster_suppression analyte_is Analyte + IS analyte_is->ion_source matrix_components Matrix Components matrix_components->ion_source detector Mass Spectrometer Detector analyte_is_1 Analyte + IS signal_1 Expected Signal analyte_is_1->signal_1 analyte_is_2 Analyte + IS signal_2 Reduced Signal analyte_is_2->signal_2 matrix_2 Matrix matrix_2->signal_2 cluster_no_effect->detector cluster_suppression->detector

Caption: Conceptual diagram of matrix effects in LC-MS/MS.

References

Stability of Rapamycin-d3 in different organic solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information regarding the stability of Rapamycin-d3 in various organic solvents and under different storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light. Under these conditions, it is expected to be stable for at least one year.[1][2][3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in high-purity, anhydrous organic solvents such as DMSO, ethanol, methanol, or chloroform.[1][3] For long-term storage, stock solutions should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and stored at -80°C. For short-term storage (up to one week), solutions may be kept at 4°C, although the potential for degradation increases.

Q3: Which organic solvent is best for maximizing the stability of this compound in solution?

A3: While this compound is soluble in several organic solvents, its stability can be influenced by the solvent's properties. Rapamycin is known to undergo isomerization in solution, and the equilibrium between isomers is solvent-dependent.[4] Studies on Rapamycin (the non-deuterated form) suggest that it is reasonably stable in acetonitrile. Degradation has been observed in DMSO over several weeks at room temperature.[5] For critical applications, it is advisable to perform a stability study in the chosen solvent under your specific experimental conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for Rapamycin, and by extension this compound, are hydrolysis and oxidation.[6] Hydrolysis can lead to the opening of the macrolide ring, forming secorapamycin, which has significantly reduced biological activity. Autoxidation can also occur, leading to the formation of various oxidation products.[7] These degradation processes can be accelerated by exposure to light, elevated temperatures, and the presence of water or reactive oxygen species.

Q5: Can I use a stock solution that has been stored for an extended period?

A5: It is not recommended to use stock solutions that have been stored beyond the recommended time frame or subjected to multiple freeze-thaw cycles. If there is any doubt about the stability of a solution, its purity should be verified by a suitable analytical method, such as HPLC, before use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.- Prepare a fresh stock solution from solid material.- Verify the purity of the stock solution using HPLC.- Ensure proper storage conditions (-80°C, protected from light, minimal freeze-thaw cycles).
Precipitate observed in the stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed water.- Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate persists, centrifuge the solution and use the supernatant, taking into account the potential change in concentration.- For future preparations, consider using a slightly lower concentration or ensuring the use of anhydrous solvents.
Multiple peaks observed during HPLC analysis of a fresh solution. Isomerization of this compound in solution.- This is an expected phenomenon for Rapamycin in solution. The different isomers are in equilibrium.- Ensure your analytical method can resolve and quantify the major isomers if necessary for your application.- The ratio of isomers may vary depending on the solvent and temperature.

Stability and Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate SolubilityReference(s)
Chloroform5 mg/mL[1][3]
DMSO25 mg/mL[1][3]
Ethanol50 mg/mL[1]
Methanol25 mg/mL[1][3]

Table 2: Recommended Storage Conditions and Stability Summary

FormatSolventStorage TemperatureRecommended DurationKey Considerations
Solid N/A-20°C≥ 1 yearProtect from light and moisture.
Stock Solution DMSO, Ethanol, Methanol-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.
Stock Solution DMSO, Ethanol, Methanol-20°CUp to 1 monthIncreased risk of degradation compared to -80°C.
Working Dilutions Aqueous Buffers4°C< 24 hoursRapamycin is unstable in aqueous solutions; prepare fresh for each experiment.

Experimental Protocols

Protocol for Stability Testing of this compound in an Organic Solvent by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific organic solvent over time.

1. Materials:

  • This compound (solid)

  • High-purity, anhydrous organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of solid this compound.

  • Dissolve in the chosen organic solvent to a final concentration of 1 mg/mL.

  • Aliquot the stock solution into several autosampler vials.

3. Stability Study Setup:

  • Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared aliquots by HPLC to establish the initial purity and peak area.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature), protected from light.

  • Time Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from storage, allow it to equilibrate to room temperature, and analyze by HPLC.

4. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a gradient from 60% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • At each time point, calculate the percentage of the initial this compound peak area remaining.

  • Monitor the appearance and increase of any new peaks, which may indicate degradation products.

  • Plot the percentage of this compound remaining versus time for each storage condition.

Visualizations

experimental_workflow prep Prepare 1 mg/mL this compound Stock Solution aliquot Aliquot into Vials prep->aliquot t0 T=0 HPLC Analysis (Establish Initial Purity) aliquot->t0 storage Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoints Analyze Aliquots at Predetermined Time Points (e.g., 24h, 7d, 1m, 3m) storage->timepoints analysis Data Analysis: Calculate % Remaining, Monitor Degradants timepoints->analysis

Caption: Experimental workflow for assessing this compound stability.

mtor_pathway growth_factors Growth Factors, Nutrients pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt mTORC1 mTORC1 pi3k_akt->mTORC1 downstream Protein Synthesis, Cell Growth, Autophagy mTORC1->downstream rapamycin_fkbp12 This compound + FKBP12 rapamycin_fkbp12->mTORC1

Caption: Simplified mTOR signaling pathway showing this compound's mechanism of action.

References

Common matrix effects observed when using Rapamycin-d3 in plasma samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common matrix effects observed when using Rapamycin-d3 as an internal standard in the analysis of plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency of an analyte and/or internal standard by co-eluting, interfering compounds present in the sample matrix.[1][2] In the context of plasma samples, these interfering compounds are typically endogenous components like phospholipids, salts, and proteins that are not completely removed during sample preparation.[3][4] For this compound, matrix effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] This can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis of rapamycin.[5]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for rapamycin (sirolimus). SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[6] They co-elute with the analyte and experience similar matrix effects, which allows for accurate correction of signal variability, improving the precision and accuracy of the measurement.[2][6]

Q3: What are the primary causes of matrix effects in plasma samples for this compound analysis?

A3: The primary culprits for matrix effects in plasma are phospholipids. These are major components of cell membranes and are abundant in plasma.[4] During sample preparation, particularly with simple methods like protein precipitation, phospholipids can be co-extracted with rapamycin and this compound. When they co-elute during chromatographic separation, they can compete with the analyte and internal standard for ionization in the mass spectrometer's ion source, typically leading to ion suppression.[3][5]

Q4: Can different sample preparation techniques reduce matrix effects for this compound?

A4: Yes, the choice of sample preparation is critical in mitigating matrix effects.[5] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and can lead to significant ion suppression.[5] More rigorous techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) provide cleaner extracts.[7] Advanced methods, such as HybridSPE, are specifically designed for phospholipid removal and can significantly reduce matrix effects.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound in plasma.

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of this compound signal Inconsistent matrix effects between samples.- Optimize Sample Preparation: Switch from protein precipitation to a more effective technique like SPE or a phospholipid removal plate (e.g., HybridSPE).[7] - Improve Chromatography: Modify the chromatographic method to separate this compound from the regions where phospholipids elute.[3]
Low signal intensity (Ion Suppression) for both Rapamycin and this compound Co-elution of phospholipids or other endogenous components.- Perform a Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression occurs.[1][5] - Implement Phospholipid Removal: Use a dedicated phospholipid removal product or optimize an SPE method to eliminate these interferences.[9]
High signal intensity (Ion Enhancement) Less common than suppression, but can be caused by certain matrix components that improve ionization efficiency.- Evaluate Matrix Factor: Quantify the extent of enhancement by comparing the response in matrix to a clean solvent.[1] - Improve Sample Cleanup: A more selective sample preparation method (e.g., specific SPE sorbent) can remove the enhancing components.
Inaccurate quantification despite using this compound The matrix effect is not identical for the analyte and the internal standard, or the internal standard concentration is too high, affecting the analyte's ionization.- Verify Co-elution: Ensure that Rapamycin and this compound are perfectly co-eluting. - Optimize Internal Standard Concentration: The concentration of the internal standard should be appropriate and not cause saturation of the detector.[4] - Assess Matrix Effect on Both: Evaluate the matrix factor for both the analyte and the internal standard to ensure they are compensated for equally.

Quantitative Data on Matrix Effects with Different Sample Preparation Techniques

The choice of sample preparation significantly impacts the degree of matrix effect. The following table summarizes the expected outcomes based on literature for the analysis of rapamycin in plasma.

Sample Preparation Method Typical Analyte Recovery Matrix Effect (Ion Suppression) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with Acetonitrile >80%[10]High[5]Simple, fast, and inexpensive.Significant ion suppression due to residual phospholipids.[5]
Solid-Phase Extraction (SPE) 60-90%[11]Moderate to LowCleaner extracts than PPT, can concentrate the sample.More time-consuming and requires method development.
Liquid-Liquid Extraction (LLE) Variable, depends on solventLow[5]Can provide very clean extracts.Can be labor-intensive and may have lower recovery for some analytes.
Phospholipid Removal Plates (e.g., HybridSPE) >90%Very Low[8]Excellent removal of phospholipids, leading to minimal ion suppression.[9][8]Higher cost compared to PPT.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.[1]

Objective: To quantify the absolute matrix effect on this compound.

Materials:

  • Blank plasma from at least six different sources

  • This compound stock solution

  • Solvent for reconstitution (e.g., methanol/water mixture)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation method. Spike the same amount of this compound as in Set A into the final, extracted blank plasma matrix.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This method helps to identify the chromatographic regions where matrix effects occur.[1][5]

Objective: To qualitatively identify retention times where ion suppression or enhancement occurs.

Materials:

  • A syringe pump

  • A T-connector

  • This compound solution of known concentration

  • Blank plasma extract

Procedure:

  • Set up the infusion: Infuse the this compound solution at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source using a T-connector.

  • Establish a stable baseline: Allow the infusion to continue until a stable signal for this compound is observed.

  • Inject blank matrix extract: Inject a sample of extracted blank plasma.

  • Monitor the signal: Observe the this compound signal throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Visualizations

Workflow for Matrix Effect Evaluation

The following diagram illustrates the decision-making process for evaluating and mitigating matrix effects during method development for this compound in plasma.

start Start Method Development sample_prep Select Sample Preparation Method (e.g., PPT, SPE, LLE) start->sample_prep assess_me Assess Matrix Effect (Post-Extraction Spike) sample_prep->assess_me is_me_acceptable Is Matrix Effect Acceptable? (e.g., MF within 0.85-1.15) assess_me->is_me_acceptable optimize_chrom Optimize Chromatography (Separate from suppression zones) is_me_acceptable->optimize_chrom No validate Validate Method is_me_acceptable->validate Yes optimize_chrom->assess_me change_prep Change Sample Preparation (e.g., use phospholipid removal) optimize_chrom->change_prep change_prep->assess_me

Workflow for Matrix Effect Evaluation.
mTOR Signaling Pathway

Rapamycin is an inhibitor of the mechanistic Target of Rapamycin (mTOR). Understanding its mechanism of action is crucial for researchers in drug development. The diagram below provides a simplified overview of the mTOR signaling pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth Factors->PI3K_AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Raptor Raptor S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits PI3K_AKT->mTORC1

Simplified mTOR Signaling Pathway.

References

Technical Support Center: Troubleshooting Chromatographic Issues with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Rapamycin-d3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to poor peak shape and resolution during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of Rapamycin (also known as Sirolimus), a potent immunosuppressant drug. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS) for the accurate quantification of Rapamycin in biological matrices. Its chemical structure and properties are nearly identical to Rapamycin, but it has a slightly higher mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting with the non-deuterated analyte, correcting for variations in sample preparation and instrument response.

Q2: I'm observing peak tailing with this compound. What are the likely causes?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For this compound, this can be attributed to several factors:

  • Secondary Interactions: Residual silanol groups on silica-based columns (like C18 or C8) can interact with the polar functional groups of this compound, leading to tailing.

  • Column Contamination: Accumulation of matrix components from previous injections on the column can create active sites that cause tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of residual silanols, increasing secondary interactions.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites.

Q3: My this compound peak is fronting. What could be the reason?

Peak fronting, where the front half of the peak is broader, is less common but can occur due to:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a fronting peak shape.

  • Incompatible Injection Solvent: If the solvent used to dissolve the this compound standard is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in fronting.

Q4: I am seeing split or broad peaks for this compound. What is happening?

Split or broad peaks for Rapamycin are often due to the presence of multiple conformational isomers (conformers) in solution.[1][2] Rapamycin can exist in at least two stable isomeric forms that interconvert slowly.[1][3] This can result in peak broadening or the appearance of two closely eluting or split peaks. The equilibrium between these conformers is influenced by the solvent composition and temperature.[1][3]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing can significantly impact the accuracy of integration and, therefore, quantification.

start Peak Tailing Observed check_column Assess Column Health start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Column OK solution_guard_column Use a Guard Column check_column->solution_guard_column Contamination Suspected solution_column_type Switch to a C8 or End-Capped Column check_column->solution_column_type Secondary Interactions Likely check_sample Review Sample Preparation check_mobile_phase->check_sample Mobile Phase OK solution_mobile_phase Optimize Mobile Phase check_mobile_phase->solution_mobile_phase pH or Composition Issue solution_sample_solvent Modify Sample Solvent check_sample->solution_sample_solvent Issue Identified end Improved Peak Shape solution_guard_column->end solution_column_type->end solution_mobile_phase->end solution_sample_solvent->end

Caption: Troubleshooting workflow for addressing peak tailing.

Action Detailed Recommendation Rationale
Optimize Mobile Phase Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase.[4][5]Protonating the residual silanol groups on the column reduces their interaction with this compound, thereby minimizing peak tailing.
Change Column Type Consider using a C8 column instead of a C18 column. Alternatively, use a high-purity, end-capped C18 column.[2][6]C8 columns are less retentive and can sometimes offer better peak shape for large molecules by reducing secondary interactions.[7] End-capping chemically modifies the silica surface to block silanol groups.
Increase Column Temperature Increasing the column temperature (e.g., to 50-60 °C) can improve peak shape.[6][8]Higher temperatures can increase the rate of interconversion between conformers, leading to a single, sharper peak. It also reduces mobile phase viscosity, improving mass transfer.
Use a Guard Column Install a guard column with the same stationary phase as the analytical column.A guard column protects the analytical column from strongly retained matrix components that can cause peak tailing and shorten column life.
Issue 2: Peak Fronting

While less frequent, peak fronting can still compromise results.

start Peak Fronting Observed check_concentration Verify Sample Concentration start->check_concentration check_solvent Check Injection Solvent check_concentration->check_solvent Concentration OK solution_dilute Dilute Sample or Reduce Injection Volume check_concentration->solution_dilute Overload Identified solution_solvent_match Match Injection Solvent to Mobile Phase check_solvent->solution_solvent_match Solvent Mismatch end Symmetrical Peak Achieved solution_dilute->end solution_solvent_match->end

Caption: Logical steps to troubleshoot peak fronting.

Action Detailed Recommendation Rationale
Reduce Sample Load Decrease the concentration of the this compound standard or reduce the injection volume.This prevents overloading the column, which is a primary cause of peak fronting.
Modify Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Ideally, dissolve the standard in the mobile phase itself.A strong injection solvent can cause the analyte band to spread at the column inlet, leading to a distorted, fronting peak.
Issue 3: Split or Broad Peaks

The conformational isomers of Rapamycin are a key contributor to this issue.

start Split/Broad Peak increase_temp Increase Column Temperature start->increase_temp change_solvent Modify Mobile Phase Organic Solvent start->change_solvent coalesce_peaks Peaks Coalesce into a Sharper Peak increase_temp->coalesce_peaks improve_resolution Improve Resolution Between Isomers change_solvent->improve_resolution end Optimal Peak Shape and Resolution coalesce_peaks->end improve_resolution->end

Caption: Experimental workflow to address split or broad peaks.

Action Detailed Recommendation Rationale
Elevate Column Temperature Increase the column temperature to 50-60 °C.[6][8]This can accelerate the interconversion between the conformers, causing them to elute as a single, sharper peak rather than two separate or a broad peak.[1]
Change Organic Modifier If using acetonitrile, try switching to methanol in the mobile phase, or vice versa.[6][9]The type of organic solvent can influence the equilibrium and separation of the conformers. Methanol is generally a better choice for improving the peak shape of Rapamycin.[6]
Optimize Gradient Employ a slower gradient elution.A shallower gradient can sometimes improve the resolution between the two conformers, allowing for accurate quantification of the major isomer.

Quantitative Data Summary

The following tables provide quantitative data on key parameters related to the analysis of Rapamycin and its deuterated internal standard.

Table 1: Impact of Internal Standard Choice on Assay Precision

Internal Standard Inter-patient Assay Imprecision (CV)
This compound2.7% - 5.7%
Desmethoxyrapamycin (Analog IS)7.6% - 9.7%
Data adapted from a study comparing deuterated vs. analog internal standards for Sirolimus.

Table 2: Typical Chromatographic Parameters for Rapamycin

Parameter Value Chromatographic Conditions
Tailing Factor 1.12C8 column (15 x 4.6 mm, 5 µm), Mobile Phase: Methanol:Water (80:20 v/v), Temperature: 57°C.[6]
Retention Time ~3.0 minC8 column (50 mm x 4.6 mm, 5 µm), Gradient elution with acetonitrile and formic acid.[4]
Resolution of Isomers Baseline separation achievableC8 column, Methanol:Water mobile phase.[6]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Whole Blood

This protocol describes a common protein precipitation method for extracting Rapamycin and this compound from whole blood samples.[10][11][12]

  • Sample Aliquoting: Pipette 100 µL of whole blood sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube.

  • Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., methanol containing zinc sulfate).[12]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) into the LC-MS/MS system.[4]

Protocol 2: Representative LC-MS/MS Conditions for this compound Analysis

These are typical starting conditions that may require optimization for your specific instrument and application.

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex Triple Quadrupole or equivalent

  • Analytical Column: C18 or C8, 2.1 x 50 mm, <3 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[10]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate[10]

  • Gradient: 35% B to 95% B over 1 minute, hold for 1 minute, then re-equilibrate[11]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Rapamycin: Q1 m/z 931.5 -> Q3 m/z 864.4 (Ammonium adduct)[10]

    • This compound: Q1 m/z 934.5 -> Q3 m/z 867.4 (Ammonium adduct)

Signaling Pathway Visualization

Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in cell signaling. Understanding this pathway can provide context for the biological relevance of accurate Rapamycin quantification.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

References

Technical Support Center: Minimizing Ion Suppression/Enhancement with Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Rapamycin using its deuterated internal standard, Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LC-MS/MS assays, with a focus on minimizing ion suppression and enhancement effects.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of Rapamycin?

A1: Ion suppression and enhancement are types of matrix effects that occur during the ionization process in the mass spectrometer source.[1][2][3]

  • Ion Suppression: This is a reduction in the ionization efficiency of the target analyte (Rapamycin) due to the presence of co-eluting interfering compounds from the sample matrix (e.g., whole blood, plasma, tissue homogenates).[1][2][3] These interferences can compete for the available charge in the ion source, leading to a decreased signal for Rapamycin and potentially inaccurate quantification.

  • Ion Enhancement: This is an increase in the ionization efficiency of the analyte, also caused by co-eluting matrix components. While less common than suppression, it can also lead to inaccurate results.

Q2: What are the common sources of ion suppression when analyzing Rapamycin in biological samples?

A2: The primary sources of ion suppression in biological matrices are endogenous and exogenous substances that are not completely removed during sample preparation. For Rapamycin analysis in whole blood, common interfering substances include:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ESI source.

  • Proteins: Although most proteins are removed during sample preparation, residual proteins can still contribute to matrix effects.

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can co-elute with Rapamycin and cause ion suppression.[3]

Q3: How does this compound help in minimizing the impact of ion suppression?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Rapamycin, with the only difference being that three of its hydrogen atoms are replaced with deuterium. This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of using this compound is that it has nearly identical physicochemical properties to Rapamycin.[5] This means it will behave similarly during:

  • Sample preparation: It will have a similar extraction recovery.

  • Chromatographic separation: It will co-elute with Rapamycin.

  • Ionization: It will experience the same degree of ion suppression or enhancement as Rapamycin.

By measuring the ratio of the Rapamycin peak area to the this compound peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[5]

Troubleshooting Guides

Issue 1: Low and Inconsistent Rapamycin Signal Intensity

Possible Cause: Significant ion suppression is occurring, and it may be variable between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT) alone may be insufficient. While simple, PPT is often not effective enough at removing phospholipids and other interfering substances.[6]

    • Implement Solid-Phase Extraction (SPE). SPE provides a more thorough cleanup by selectively retaining the analyte and washing away interfering components.

    • Consider HybridSPE®-Phospholipid technology. This technique is specifically designed to remove both proteins and phospholipids, significantly reducing matrix effects.[4][7]

  • Optimize Chromatographic Conditions:

    • Improve Separation: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve better separation of Rapamycin from the ion-suppressing region of the chromatogram.

    • Divert Flow: Use a divert valve to direct the early and late eluting, highly interfering components of the sample matrix to waste instead of the mass spectrometer source.

  • Verify Internal Standard Performance:

    • Ensure that the peak for this compound is present and has a consistent response across your samples. A highly variable internal standard signal indicates a significant and inconsistent matrix effect that may not be fully correctable.

Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Possible Cause: The degree of ion suppression varies between different lots of matrix or between individual patient samples.

Troubleshooting Steps:

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to mimic the matrix effects present in the unknown samples.

  • Use of this compound: As mentioned earlier, a SIL-IS is the most effective way to compensate for sample-to-sample variability in ion suppression.[5] If you are not already using this compound, its implementation is highly recommended.

  • Thorough Method Validation: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust against inter-individual variability.[8]

Quantitative Data on Method Performance

The choice of sample preparation method significantly impacts the degree of ion suppression and the overall performance of the assay. More extensive cleanup methods generally result in lower matrix effects and better analytical performance.

Table 1: Comparison of Recovery and Matrix Effect for Rapamycin with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Internal StandardReference
Protein Precipitation (Zinc Sulfate/Methanol) and Online SPESirolimus (Rapamycin)Whole Blood76.6 - 84Well compensated by ISSirolimus-¹³C-d₃[5]
Protein Precipitation (Acetonitrile)Sirolimus (Rapamycin)Porcine Whole Blood56.80 - 63.33Not explicitly quantified, but method met validation criteriaAscomycin[4]
Protein Precipitation (Acetonitrile)Sirolimus (Rapamycin)Porcine Lung Tissue80.00 - 82.91Not explicitly quantified, but method met validation criteriaAscomycin[4]
Protein Precipitation (Methanol)Sirolimus (Rapamycin)Whole Blood~73Not explicitly quantified, but method met validation criteriaAscomycin[6]

Note: Direct comparative studies quantifying the percentage of ion suppression for Rapamycin with PPT, SPE, and HybridSPE in the same study are limited. The data presented is compiled from different sources and illustrates the performance of various methods.

Table 2: Impact of Internal Standard on Method Performance for Sirolimus (Rapamycin)

Internal Standard TypeAnalyteWithin-day Imprecision (%)Between-day Imprecision (%)Trueness (%)Conclusion on Matrix EffectReference
Isotopically Labeled (SIR-¹³C,D₃)Sirolimus<10<891-110No significant matrix effects observed[9]
Analog (Desmethoxy-rapamycin)Sirolimus<10<891-110No significant matrix effects observed[9]

This study concluded that while isotopically labeled internal standards are generally considered superior, a well-optimized method with an analog internal standard can also provide acceptable performance.[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

  • To 100 µL of whole blood sample (containing Rapamycin and spiked with this compound), add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).[10]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to PPT.

  • Pre-treatment: Lyse 100 µL of whole blood with a lysing agent (e.g., zinc sulfate solution) and precipitate proteins with an organic solvent (e.g., methanol). Centrifuge to pellet the proteins.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute Rapamycin and this compound from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: HybridSPE®-Phospholipid

This method is highly effective for removing phospholipids.

  • To a HybridSPE®-Phospholipid cartridge or well, add 100 µL of whole blood sample (containing Rapamycin and spiked with this compound).

  • Add 300 µL of a precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex the mixture for 1 minute.

  • Apply a vacuum or positive pressure to filter the sample through the HybridSPE® sorbent.

  • The resulting filtrate is collected and is ready for direct injection into the LC-MS/MS system.

Visualizations

Rapamycin Signaling Pathway

Rapamycin exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP Inhibits Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Minimizing Ion Suppression

This workflow outlines the logical steps from sample collection to data analysis for robust Rapamycin quantification.

Experimental_Workflow Sample_Collection 1. Whole Blood Sample Collection IS_Spiking 2. Spike with This compound Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation IS_Spiking->Sample_Prep PPT Protein Precipitation (PPT) Sample_Prep->PPT Simple SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Intermediate HybridSPE HybridSPE-Phospholipid Sample_Prep->HybridSPE Advanced LC_MS_Analysis 4. LC-MS/MS Analysis PPT->LC_MS_Analysis SPE->LC_MS_Analysis HybridSPE->LC_MS_Analysis Data_Processing 5. Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Quantification 6. Accurate Quantification Data_Processing->Quantification

Caption: A generalized workflow for Rapamycin analysis with different sample preparation options.

References

Potential for isotopic exchange or back-exchange in Rapamycin-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the isotopic labels located?

This compound is a stable isotope-labeled version of Rapamycin (also known as Sirolimus)[1][2][3]. The "-d3" designation indicates that three hydrogen atoms on one of the methoxy groups have been replaced with deuterium atoms (-O-CD3)[4][5]. This labeling is useful for applications such as internal standards in quantitative mass spectrometry-based assays[6].

Q2: Is there a risk of the deuterium labels on this compound exchanging with hydrogen from the solvent (back-exchange)?

The deuterium atoms on the methoxy group of this compound are covalently bonded to a carbon atom. These C-D bonds are highly stable under typical experimental and physiological conditions (e.g., aqueous buffers, cell culture media, in vivo). Unlike hydrogens on hydroxyl (-OH) or amine (-NH) groups, which can be readily exchangeable, hydrogens on methoxy groups are not considered labile[7]. Therefore, the potential for isotopic exchange or back-exchange is extremely low.

Q3: Under what conditions could back-exchange potentially occur?

While highly unlikely under standard experimental protocols, extreme conditions such as prolonged exposure to very strong acids or bases, or high temperatures, could theoretically lead to degradation of the molecule, which might include the loss of the deuterated methyl group. However, under conditions suitable for biological experiments, the isotopic label is considered stable.

Q4: How should I store this compound to ensure its isotopic stability?

This compound should be stored in a freezer at -20°C, protected from light[8][9]. For solutions, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles and to use aprotic solvents like DMSO or ethanol for long-term storage.

Q5: Can I use this compound as an internal standard for pharmacokinetic studies?

Yes, due to its high isotopic stability and the fact that it co-elutes with unlabeled Rapamycin in chromatographic separations, this compound is an excellent internal standard for LC-MS/MS-based quantification of Rapamycin in biological matrices.

Troubleshooting Guide

Issue: I am observing a peak at the mass of unlabeled Rapamycin in my this compound standard.

  • Potential Cause 1: Isotopic Purity of the Standard

    • Explanation: Commercially available this compound is of high but not 100% isotopic purity. The product specifications usually state the percentage of the unlabeled (d0) form present[10].

    • Solution: Always check the certificate of analysis for your batch of this compound to know the specified isotopic purity. This low-level presence of the d0 form is normal and should be accounted for in your data analysis.

  • Potential Cause 2: In-source Fragmentation in the Mass Spectrometer

    • Explanation: Under certain mass spectrometer source conditions, it's possible for a molecule to lose a fragment. However, the loss of the entire deuterated methyl group to be replaced by a protonated methyl group in the ion source is not a plausible event.

    • Solution: This is an unlikely cause for a peak at the d0 mass. It is more probable that the observation is due to the inherent isotopic purity of the standard.

  • Potential Cause 3: Chemical Contamination

    • Explanation: The this compound sample may have been inadvertently contaminated with a stock of unlabeled Rapamycin.

    • Solution: Prepare a fresh dilution of your this compound stock in a clean vial with fresh solvent. Ensure that separate syringes and pipette tips are used for labeled and unlabeled compounds.

Data on Isotopic Stability

The stability of the C-D bonds in the methoxy group of this compound makes back-exchange highly improbable under standard analytical and biological conditions. The following table presents hypothetical data to illustrate the expected stability across various conditions.

ConditionIncubation TimeTemperature% Back-Exchange (Hypothetical)
Physiological Buffer (pH 7.4) 24 hours37°C< 0.1%
Cell Culture Media (+10% FBS) 72 hours37°C< 0.1%
Acidic Quench Buffer (pH 2.5) 4 hours4°C< 0.1%
Basic Conditions (pH 10) 1 hour25°C< 0.1%

Experimental Protocols

Protocol: Assessment of this compound Back-Exchange by LC-MS/MS

This protocol is designed to test the isotopic stability of this compound under simulated experimental conditions.

  • Preparation of Incubation Solutions:

    • Prepare a solution of this compound at a concentration of 1 µg/mL in the following aqueous buffers:

      • Phosphate-buffered saline (PBS), pH 7.4

      • Formic acid solution, pH 2.5

      • Ammonium bicarbonate buffer, pH 8.0

  • Incubation:

    • Incubate the solutions at 37°C for 24 hours.

    • Include a control sample stored at -20°C in an aprotic solvent (e.g., acetonitrile).

  • Sample Analysis by LC-MS/MS:

    • Inject the incubated samples and the control onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Analyze the eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transitions for both this compound and unlabeled Rapamycin.

  • Data Analysis:

    • Quantify the peak area for both the d3 and d0 forms of Rapamycin in all samples.

    • Calculate the percentage of back-exchange by comparing the ratio of d0 to d3 in the incubated samples versus the control sample. The expectation is that no significant increase in the d0 signal will be observed.

Visualizations

Below are diagrams illustrating the mTOR signaling pathway, which is inhibited by Rapamycin, and a general workflow for testing isotopic stability.

mTOR_Pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis rapamycin Rapamycin-FKBP12 rapamycin->mtorc1 Isotopic_Stability_Workflow start Prepare this compound in Aqueous Test Buffer incubate Incubate under Test Conditions (e.g., 37°C, 24h) start->incubate lcms Analyze by LC-MS/MS incubate->lcms monitor Monitor MRM Transitions for this compound (parent) and Rapamycin-d0 (potential back-exchange) lcms->monitor compare Compare d0/d3 Ratio to Unincubated Control monitor->compare end Assess Isotopic Stability compare->end

References

Dealing with contamination or impurities in Rapamycin-d3 standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard in their analytical experiments. The following information is designed to help you identify and address potential issues related to contamination, impurities, and stability to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is a deuterated form of Rapamycin (also known as Sirolimus), where three hydrogen atoms have been replaced with deuterium atoms. It is primarily used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically almost identical to Rapamycin, it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample processing and instrument response, leading to more accurate and precise quantification of Rapamycin.[1][2]

Q2: What are the common impurities found in Rapamycin standards?

A2: Impurities in Rapamycin can arise from the fermentation process, degradation, or isomerization. Common process-related impurities include compounds that are structurally very similar to Rapamycin, such as Prolyl-rapamycin. Degradation products can form due to exposure to factors like basic pH, oxidation, and light. These include Secorapamycin (a ring-opened form), various demethylated forms, and oxidation products like epoxides and ketones. Additionally, Rapamycin can exist as different conformational isomers, and the equilibrium between these can be influenced by the solvent.[3][4][5]

Q3: Are there impurities specific to this compound?

A3: While most impurities are common to both Rapamycin and this compound, the synthesis of the deuterated standard can potentially introduce unique impurities. The primary concern with deuterated standards is the presence of the unlabeled analyte (Rapamycin d0) and incompletely deuterated variants (d1, d2). The amount of these is typically specified on the Certificate of Analysis (CoA). For example, a CoA might state "≥98% deuterated forms (d1-d3)".[6] It is crucial to check the CoA for the isotopic purity of your standard.

Q4: How should I properly store and handle my this compound standard?

A4: Proper storage and handling are critical to maintain the integrity of your this compound standard.

  • Storage Temperature: Store the standard in a freezer at -20°C.[1][7]

  • Light Protection: Protect the standard from light by using amber vials or storing it in the dark.[7][8]

  • Inert Atmosphere: For long-term storage, it is recommended to store the standard under an inert gas.

  • Solution Preparation: When preparing stock solutions, use high-purity solvents. For aqueous solutions, be aware that Rapamycin is unstable in certain buffers like PBS.[8] It is advisable to prepare fresh working solutions and minimize the time they are stored before use.

Q5: What is isotopic exchange and is it a concern for this compound?

A5: Isotopic exchange, or hydrogen-deuterium (H-D) exchange, is a reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the solvent or sample matrix. This can compromise the accuracy of quantification. The likelihood of exchange depends on the position of the deuterium labels. In this compound, the deuterium atoms are typically on a methoxy group, which is generally a stable position and not prone to exchange under typical analytical conditions. However, it is good practice to avoid harsh acidic or basic conditions during sample preparation.[9][10]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification of Rapamycin
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound standard Verify the stability of the standard.Prepare fresh stock and working solutions from a new vial of the standard. Compare the results with those obtained using the old solutions. Review storage conditions to ensure they are optimal.
Isotopic exchange Assess for H-D exchange.Analyze a sample of the this compound standard in the sample matrix over time. A decrease in the d3 signal and an increase in the d0 signal would indicate exchange. If confirmed, review the pH and temperature of your sample preparation and LC-MS conditions. Consider using a milder pH or lower temperatures.[9][11]
Presence of unlabeled Rapamycin (d0) in the standard Check the Certificate of Analysis (CoA).The CoA should specify the isotopic purity and the percentage of the d0 form. If the d0 content is significant, it can interfere with the quantification of low levels of the analyte. Account for the d0 contribution in your calculations or obtain a standard with higher isotopic purity.[12]
Differential matrix effects Evaluate matrix effects.Prepare spiked samples in different lots of the matrix and compare the analyte-to-internal standard area ratios. If significant variability is observed, optimize the sample preparation method to improve cleanup or adjust chromatographic conditions to separate the analyte from interfering matrix components.[13]
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Recommended Action
Presence of impurities in the this compound standard Analyze the this compound standard solution alone.Inject a solution of the internal standard to identify any impurity peaks. Compare these to the peaks observed in your samples. Refer to the CoA for known impurities.
Degradation of the standard or analyte Review sample handling and storage.Ensure that samples and standards are protected from light and stored at the correct temperature. Avoid prolonged exposure to room temperature. Prepare fresh samples and re-inject.
Isomerization of Rapamycin Optimize chromatographic conditions.Rapamycin can exist as multiple isomers that may separate under certain chromatographic conditions. This can be influenced by the solvent. Experiment with different mobile phase compositions and gradients to co-elute or fully resolve the isomers.[3][4]
Carryover from previous injections Implement a robust wash procedure.Inject a blank solvent after a high-concentration sample to check for carryover. If observed, increase the volume and/or the organic solvent strength of the needle wash and injection port cleaning solutions.

Data Presentation

Table 1: Common Impurities and Degradation Products of Rapamycin

Impurity/Degradation Product Type Common Source
SecorapamycinDegradationRing-opening due to hydrolysis (e.g., in basic conditions)
Demethylated Rapamycin variantsImpurity/DegradationFermentation by-product or degradation
Prolyl-rapamycinImpurityFermentation by-product
Rapamycin IsomersIsomerizationEquilibrium in solution, influenced by solvent
Epoxides and KetonesDegradationAutoxidation
Rapamycin DialdehydeImpurity-
33-Ethyl RapamycinImpurityFermentation by-product

This table is a summary of common impurities and is not exhaustive. Refer to your specific Certificate of Analysis for impurities present in your standard.

Experimental Protocols

Protocol 1: Quality Control (QC) Check for a New Lot of this compound Standard
  • Visual Inspection and Documentation:

    • Upon receipt, visually inspect the container for any damage.

    • Record the lot number, receipt date, and storage conditions.

    • Obtain and review the Certificate of Analysis (CoA) for purity, isotopic distribution, and any specified impurities.

  • Preparation of Stock and Working Solutions:

    • Allow the standard to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working solutions by diluting the stock solution.

  • LC-MS/MS System Suitability Test:

    • Prepare a system suitability sample containing a known concentration of this compound.

    • Inject the sample multiple times (e.g., n=5) to assess system performance.

    • Acceptance Criteria:

      • Peak area reproducibility: Relative Standard Deviation (RSD) ≤ 15%.

      • Retention time reproducibility: RSD ≤ 2%.

      • Peak shape: Tailing factor between 0.8 and 1.5.

  • Isotopic Purity and d0 Content Verification:

    • Inject a high-concentration solution of the new this compound lot.

    • Acquire full-scan mass spectra to observe the isotopic distribution.

    • Monitor the mass transition for unlabeled Rapamycin (d0) to assess its contribution to the signal.

    • Compare the observed isotopic distribution with the information provided on the CoA.

  • Comparison with Previous Lot:

    • Prepare a mid-range QC sample using both the new and the previously qualified lot of this compound.

    • Analyze the samples and compare the peak areas and signal-to-noise ratios.

    • The results should be within a pre-defined acceptance range (e.g., ±15%) of each other.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Cell Growth Cell Growth & Proliferation S6K1->Cell Growth Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis FKBP12 FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 Rap_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the mechanism of action of Rapamycin.

Experimental Workflow for this compound Internal Standard

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Tissue) B Add this compound Internal Standard A->B C Sample Extraction (e.g., Protein Precipitation, LLE) B->C D Evaporation & Reconstitution C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration (Analyte & IS) G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: A general experimental workflow for using this compound as an internal standard.

Troubleshooting Logic for Inaccurate Quantification

Troubleshooting_Logic Start Inaccurate Quantification Observed Check_Standard Prepare Fresh Standard and Re-analyze Start->Check_Standard Check_Exchange Investigate Isotopic Exchange Check_Standard->Check_Exchange Problem Persists Resolved Issue Resolved Check_Standard->Resolved Problem Solved Check_Matrix Evaluate Matrix Effects Check_Exchange->Check_Matrix No Exchange Optimize_Prep Optimize Sample Prep (pH, Temp, Cleanup) Check_Exchange->Optimize_Prep Exchange Confirmed Check_Matrix->Optimize_Prep Matrix Effects Observed Optimize_Chrom Optimize Chromatography Check_Matrix->Optimize_Chrom No Matrix Effects New_Standard Use New Lot of Standard with Higher Isotopic Purity Check_Matrix->New_Standard If d0 content is high Optimize_Prep->Resolved Optimize_Chrom->Resolved New_Standard->Resolved

Caption: A troubleshooting decision tree for inaccurate quantification issues.

References

Adjusting LC gradient for optimal separation of Rapamycin and Rapamycin-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Rapamycin (Sirolimus) and its deuterated internal standard, Rapamycin-d3, using liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC gradient for Rapamycin and this compound separation?

A1: A good starting point for method development is a reversed-phase separation on a C18 or C8 column. Mobile phases commonly consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol). A typical gradient might run from 50% to 95% organic phase over several minutes.

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is used to improve the accuracy and precision of quantification in LC-MS/MS analysis. Since this compound is chemically almost identical to Rapamycin, it co-elutes and experiences similar matrix effects and ionization suppression. This allows for reliable correction of any variations during sample preparation and analysis.

Q3: What are the expected mass-to-charge ratios (m/z) for Rapamycin and this compound in mass spectrometry?

A3: In positive ion mode electrospray ionization (ESI), Rapamycin and this compound are often detected as their sodium or ammonium adducts. For example, the [M+NH₄]⁺ adducts would be approximately m/z 931.7 for Rapamycin and m/z 934.7 for this compound. The exact m/z values should be confirmed with your specific instrument and conditions.[1]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) for both Rapamycin and this compound peaks.

  • Possible Cause 1: Secondary Interactions with Column. Residual silanols on the silica-based column can interact with the analytes, causing peak tailing.

    • Solution: Add a small amount of a competing base or a buffer to the mobile phase. For example, using 2 mM ammonium acetate or 0.1% formic acid can help to improve peak shape.[2]

  • Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Incompatibility between Injection Solvent and Mobile Phase. If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the injection solvent is as similar as possible to the initial mobile phase conditions.

Problem: Peak splitting for Rapamycin and/or this compound.

  • Possible Cause 1: Partial Co-elution with an Interfering Compound. The sample matrix may contain a compound that has a very similar retention time to your analytes.

    • Solution: Adjust the gradient to improve resolution. A shallower gradient (slower increase in organic phase) can often separate closely eluting peaks.

  • Possible Cause 2: Column Contamination or Void. A partially blocked frit or a void at the head of the column can cause the sample to travel through the column unevenly, resulting in a split peak.

    • Solution: First, try flushing the column. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing it. If neither of these work, the column may need to be replaced.[3]

  • Possible Cause 3: Injector Issues. Problems with the autosampler injector can also lead to split peaks.

    • Solution: Consult your instrument's manual for troubleshooting the injector. This may involve cleaning or replacing parts of the injection valve.

Problem: Unstable retention times.

  • Possible Cause 1: Insufficient Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Possible Cause 2: Mobile Phase Composition Changes. Evaporation of the organic component of the mobile phase can lead to a gradual shift in retention times.

    • Solution: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly.

  • Possible Cause 3: Fluctuations in Column Temperature. Changes in the column oven temperature can affect retention times.

    • Solution: Ensure the column oven is maintaining a stable temperature.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of whole blood sample, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method for Rapamycin and this compound

This is a general method and may require optimization for your specific instrumentation and application.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
Column Reversed-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate.
Mobile Phase B Acetononitrile or Methanol with 0.1% formic acid.
Gradient Elution Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to 50% B and re-equilibrate for 2 minutes. The total run time is approximately 8 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 50°C.
Injection Volume 5 µL.
MS System A triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
MRM Transitions Rapamycin: e.g., m/z 931.7 → 864.6; this compound: e.g., m/z 934.7 → 864.6. These transitions should be optimized for your specific instrument.[1]

Quantitative Data Summary

The following table summarizes typical LC gradient parameters from various published methods for the analysis of Rapamycin (Sirolimus). Note that the internal standards and specific conditions may vary.

Reference/MethodColumnMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)
Method 1[4]C185 mM Ammonium formate with 0.1% formic acid in waterAcetonitrile0-1 min: 20% B, 3-6 min: 80% B, 6.1-8.5 min: 20% B0.2
Method 2[1]C180.1 mM formic acid and 0.05 mM ammonium acetate in water0.1 mM formic acid and 0.05 mM ammonium acetate in methanol0-0.4 min: 50% B, 0.4-0.41 min: 50-90% B, 0.41-0.85 min: 90-100% B, 0.85-1.8 min: 100% B, 1.8-2.2 min: 100-50% B, 2.2-3.0 min: 50% B0.4
Method 3[5]Phenyl-hexyl0.1% formic acid and 0.1 mmol/l CsOOCH in water0.1% formic acid and 0.1 mmol/l CsOOCH in methanol/acetonitrileTernary gradient (details in reference)0.3

Visualizations

LC_Gradient_Optimization_Workflow LC Gradient Optimization Workflow for Rapamycin and this compound cluster_0 Initial Method Development cluster_1 Optimization cluster_2 Troubleshooting cluster_3 Final Method start Select Column and Mobile Phases (e.g., C18, ACN/H2O with Formic Acid) scout Perform Scouting Gradient (e.g., 5-95% B in 10 min) start->scout eval1 Evaluate Peak Shape and Retention scout->eval1 adjust_gradient Adjust Gradient Slope (Steeper for faster elution, Shallower for better resolution) eval1->adjust_gradient Sub-optimal separation tailing Peak Tailing? - Add buffer (Ammonium Acetate) - Check for secondary interactions eval1->tailing splitting Peak Splitting? - Check for column void/contamination - Adjust gradient for co-elution eval1->splitting unstable_rt Unstable Retention? - Increase equilibration time - Check for leaks and temperature fluctuations eval1->unstable_rt adjust_temp Optimize Column Temperature (e.g., 40-60°C for better efficiency) adjust_gradient->adjust_temp adjust_mp Modify Mobile Phase (e.g., add buffer, change organic solvent) adjust_temp->adjust_mp final Final Validated Method adjust_mp->final Optimal Separation Achieved tailing->adjust_mp splitting->adjust_gradient unstable_rt->final Re-equilibrate and re-run

Caption: Workflow for optimizing LC gradient separation.

Experimental_Workflow Experimental Workflow for Rapamycin Analysis sample Whole Blood Sample is_spike Spike with this compound (Internal Standard) sample->is_spike precipitation Protein Precipitation (Acetonitrile or Methanol) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Ensuring Long-Term Stability of Rapamycin-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Rapamycin-d3 stock solutions to ensure their long-term stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) and absolute Ethanol are the most recommended solvents.[1][2][3] this compound is also soluble in methanol and chloroform.[2] The choice of solvent may depend on the specific requirements of your experiment.

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][4] Powdered this compound should be stored at -20°C.[5]

Q3: How long can I store my this compound stock solution?

A3: When stored at -20°C, stock solutions are generally stable for at least one year.[3] For extended storage, some sources suggest that solutions can be kept for over a year at -80°C.[4] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[1]

Q4: Should I protect my this compound stock solution from light?

A4: Yes, it is recommended to protect this compound from light, as it is light-sensitive.[5] Storing solutions in amber vials or wrapping the container in foil can prevent photodegradation.

Q5: Is it necessary to aliquot my this compound stock solution?

A5: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4]

Q6: What are the signs of this compound degradation?

A6: Degradation of this compound can be indicated by the appearance of additional peaks in an HPLC chromatogram, a decrease in the main peak area over time, or a color change in the solution. The primary degradation products include the ring-opened isomer, secorapamycin, and various oxidation products.[6][7][8]

Q7: Can I store my this compound solution at 4°C for short-term use?

A7: For frequent use, some sources suggest that a solution can be stored at 4°C for over a week.[4] However, for optimal stability, storage at -20°C or -80°C is always recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing aliquots. Verify the concentration of the stock solution using a validated analytical method like HPLC.
Isomerization of this compound in solution.Rapamycin can exist as conformational isomers in solution.[9] This is a known characteristic and may not necessarily indicate degradation. However, significant changes in the isomer ratio over time could suggest instability. Ensure consistent solvent and temperature conditions.
Precipitate formation in the stock solution upon thawing Poor solubility or concentration exceeding the solubility limit in the chosen solvent.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more diluted stock solution. Ensure the solvent is of high purity and dry, as moisture can affect solubility and stability.
Loss of biological activity Chemical degradation of this compound.The lactone ring of rapamycin is susceptible to hydrolysis, especially in aqueous solutions or in the presence of acids or bases, leading to the formation of inactive secorapamycin.[6][7] Autoxidation can also occur.[8][10] Always use anhydrous, high-purity solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible. Prepare fresh dilutions in aqueous buffers immediately before use.

Quantitative Stability Data

The stability of Rapamycin is highly dependent on the solvent, pH, and storage temperature. While specific quantitative data for this compound is limited, the stability of Rapamycin provides a strong indication.

Table 1: Half-life of Rapamycin in Aqueous/Acetonitrile Mixtures [6][11]

Condition Apparent pH Apparent Half-life (hours)
30/70 (v/v) acetonitrile-water with 23.7 mM Ammonium Acetate7.3890
30/70 (v/v) acetonitrile-water with 237 mM Ammonium Acetate7.3200
30/70 (v/v) acetonitrile-water with NaOH12.2Significantly reduced (by 3 orders of magnitude compared to pH 7.3)

Table 2: Recommended Storage Conditions and Stability

Form Solvent Storage Temperature Reported Stability Reference
PowderN/A-20°C≥ 3 years[12]
SolutionDMSO-80°C> 1 year[4]
SolutionDMSO-20°C1 month
SolutionEthanol-20°C1 month[13]
SolutionMethanol (degassed)2-8°C1 week (no decomposition)

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous, high-purity solvent (e.g., DMSO or Ethanol)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

    • Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Stability Testing of this compound Stock Solutions by HPLC

This protocol provides a general framework. Specific parameters may need to be optimized for your system.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

    • A C8 or C18 reversed-phase column is commonly used.[9][14]

  • Mobile Phase and Gradient:

    • A common mobile phase is a mixture of methanol and water or acetonitrile and water, often with a modifier like formic acid or ammonium acetate.[14][15]

    • An example mobile phase is a gradient of methanol and water.[9]

    • Example isocratic mobile phase: methanol:water (80:20 v/v).[14]

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound at a known concentration as a reference standard.

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot of the stored stock solution.

    • Dilute both the reference standard and the aged sample to the same concentration within the linear range of the assay using the mobile phase.

  • Analysis:

    • Set the column temperature (e.g., 57°C).[14]

    • Set the detector wavelength (e.g., 277 nm).[14]

    • Inject equal volumes of the reference standard and the aged sample.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the aged sample compared to the fresh reference standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing of this compound prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot store Store at Controlled Temperatures (-20°C / -80°C) aliquot->store sample Sample at Time Points (T0, T1, T2...) store->sample hplc Analyze by HPLC-UV/MS sample->hplc data Compare Peak Area to T0 & Identify Degradants hplc->data G Simplified Degradation Pathways of Rapamycin rapamycin Rapamycin hydrolysis Hydrolysis (Base/Acid Catalyzed) rapamycin->hydrolysis oxidation Autoxidation rapamycin->oxidation seco Secorapamycin (Ring-Opened, Inactive) hydrolysis->seco oxides Epoxides, Ketones oxidation->oxides

References

Validation & Comparative

The Gold Standard for Rapamycin Quantification: A Comparative Guide to Internal Standards in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Rapamycin-d3, a deuterated internal standard, with commonly used analog internal standards, supported by experimental data and detailed protocols for analytical method validation.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This is due to its chemical and physical properties being nearly identical to the analyte, Rapamycin. This similarity allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, ultimately leading to more precise and accurate measurements.[1][2]

Performance Comparison: this compound vs. Analog Internal Standards

The following tables summarize the key performance parameters of analytical methods for Rapamycin quantification using either this compound (or other isotopically labeled analogs) or analog internal standards like Ascomycin and Desmethoxy-rapamycin. The data is compiled from various validated LC-MS/MS methods.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal Standard TypeInternal Standard UsedLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Isotopically Labeled Sirolimus-¹³C,d₃0.6 - 49.20.6> 0.997
Isotopically Labeled Everolimus-d₄1.0 - 501.0> 0.98
Analog Desmethoxy-rapamycin1.6 - 501.6> 0.999
Analog Ascomycin0.1 - 1000.1Not Reported
Analog Erythromycin2.3 - 10002.3> 0.9998

Table 2: Precision and Accuracy

Internal Standard TypeInternal Standard UsedWithin-Day Imprecision (%CV)Between-Day Imprecision (%CV)Accuracy/Trueness (%)
Isotopically Labeled Sirolimus-¹³C,d₃< 10< 891 - 110
Isotopically Labeled Everolimus-d₄4.3 - 7.2 (Total)Not Reported98.3 - 108.1
Analog Desmethoxy-rapamycin< 10< 891 - 110
Analog AscomycinNot ReportedNot ReportedNot Reported
Analog ErythromycinNot ReportedNot Reported85 - 115

Note: %CV refers to the coefficient of variation.

The data indicates that while both isotopically labeled and analog internal standards can be used to develop validated methods, the use of a deuterated standard like Sirolimus-¹³C,d₃ consistently demonstrates excellent performance across all key validation parameters.[3][4] One study directly comparing an isotopically labeled internal standard with an analog found that while both were acceptable, the isotopically labeled standard offered a more favorable comparison with an independent LC-MS/MS method.[5]

Experimental Protocols

The following are generalized experimental protocols for the validation of an analytical method for Rapamycin using an internal standard. Specific parameters may need to be optimized for individual laboratory setups.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological matrix (e.g., whole blood, plasma, tissue homogenate), add the internal standard solution (e.g., this compound in methanol).

  • Add a protein precipitating agent, such as a mixture of methanol and zinc sulfate solution.[4]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[3][6]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid is typically employed.[2]

    • Flow Rate: Adjusted to achieve optimal separation and peak shape.

    • Injection Volume: Typically in the range of 5-20 µL.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Rapamycin and the internal standard.[2][6]

      • Rapamycin Transition (example): m/z 931.5 → 864.5[2]

      • This compound Transition (example): m/z 934.7 → 864.6

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of an analytical method for Rapamycin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection LC_Sep->MS_Detect Linearity Linearity MS_Detect->Linearity Precision Precision MS_Detect->Precision Accuracy Accuracy MS_Detect->Accuracy LLOQ LLOQ MS_Detect->LLOQ Specificity Specificity MS_Detect->Specificity

Caption: Experimental workflow for analytical method validation.

G cluster_IS Internal Standard (IS) Function cluster_Process Analytical Process Analyte Rapamycin SamplePrep Sample Prep Variation Analyte->SamplePrep Ionization Ionization Variation Analyte->Ionization IS This compound IS->SamplePrep IS->Ionization MS_Response MS Response Ratio (Analyte/IS) SamplePrep->MS_Response Ionization->MS_Response Quantification Accurate Quantification MS_Response->Quantification

Caption: Role of this compound in compensating for analytical variability.

References

A Head-to-Head Battle of Internal Standards: Rapamycin-d3 vs. 13C-Rapamycin in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the immunosuppressant and mTOR inhibitor, rapamycin (sirolimus), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Isotopically labeled internal standards are the gold standard, offering physicochemical properties nearly identical to the analyte. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for rapamycin: Rapamycin-d3 and 13C-Rapamycin.

This comparison delves into their performance based on published experimental data, outlines typical experimental protocols, and visualizes key biological and analytical workflows to aid in the selection of the most suitable internal standard for your specific bioanalytical needs.

Performance Comparison: A Data-Driven Analysis

A study by Valbuena et al. (2016) provides valuable data on the performance of a mixed isotopically labeled standard, Sirolimus-¹³C,d₃, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This data can be used as a proxy for the performance of a 13C-labeled rapamycin. Data for this compound is compiled from various validated LC-MS/MS methods.

Performance MetricThis compound (Typical Performance)¹³C,d₃-Sirolimus (Valbuena et al., 2016)[1]
Labeling Deuterium (³H)Carbon-13 and Deuterium
Mass Shift +3 Da+4 Da
Within-Day Imprecision <15%<10%
Between-Day Imprecision <15%<8%
Accuracy (Trueness) 85-115%91-110%
Matrix Effects Generally well-compensatedNo significant matrix effects observed
Potential for Isotopic Crosstalk Possible, requires careful mass spectrometer resolutionLower potential due to larger mass difference
Potential for Isotopic Exchange Low, but possible under certain conditionsVery low

Key Takeaways:

  • Both this compound and ¹³C,d₃-Sirolimus demonstrate excellent performance in terms of precision and accuracy, meeting the stringent requirements for bioanalytical method validation.

  • The use of a mixed-label internal standard (¹³C,d₃-Sirolimus) in the study by Valbuena et al. showed slightly better precision (imprecision <10% within-day and <8% between-day) compared to the typical performance reported in methods using this compound.[1]

  • While both are effective in compensating for matrix effects, the larger mass difference of ¹³C-labeled standards can offer a slight advantage in minimizing potential isotopic crosstalk.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Understanding this pathway is crucial for researchers in this field.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Pharmacological Inhibition Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis of Rheb-GTP to Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Raptor Raptor mLST8 mLST8 mLST8->mTORC1 S6K1 p70S6K1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis releases eIF4E to promote Rapamycin Rapamycin FKBP12 FKBP12 FKBP12->mTORC1 complex inhibits

Caption: The mTOR signaling pathway, highlighting the central role of mTORC1.

Experimental Protocols: A Step-by-Step Guide to Quantification

The quantification of rapamycin in biological matrices typically involves protein precipitation followed by LC-MS/MS analysis. The following is a generalized experimental protocol based on common practices described in the literature.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer a precise volume (e.g., 50 µL) of the biological sample (e.g., whole blood, plasma, tissue homogenate) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard working solution (this compound or 13C-Rapamycin) to each sample, except for the blank matrix.

  • Precipitation: Add a protein precipitating agent, typically acetonitrile or methanol containing zinc sulfate, to the sample. A common ratio is 4:1 (v/v) of precipitant to sample.

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

    • Injection Volume: Typically 5-20 µL of the extracted sample is injected.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Rapamycin: The specific precursor and product ions will depend on the adduct formed (e.g., [M+NH₄]⁺ or [M+Na]⁺). Common transitions include m/z 931.6 → 864.6 and 936.5 → 869.5.

      • This compound: The precursor ion will be shifted by +3 Da (e.g., m/z 934.6). The product ion may or may not be shifted depending on the fragmentation pattern.

      • 13C-Rapamycin: The precursor ion will be shifted according to the number of ¹³C atoms. For ¹³C,d₃-Sirolimus, the shift is +4 Da.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quantification of rapamycin using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Aliquot 1. Sample Aliquot (e.g., Whole Blood) IS_Spike 2. Internal Standard Spiking (this compound or 13C-Rapamycin) Sample_Aliquot->IS_Spike Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Supernatant_Transfer 6. Supernatant Transfer Centrifuge->Supernatant_Transfer LC_Separation 7. Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 8. Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Ratio_Calculation 10. Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification 11. Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: A typical experimental workflow for rapamycin quantification.

Conclusion: Making an Informed Decision

Both this compound and 13C-Rapamycin (and its variants) are excellent choices for use as internal standards in the LC-MS/MS quantification of rapamycin. The decision between them may be influenced by several factors:

  • Cost and Availability: The relative cost and commercial availability of each standard can be a practical consideration.

  • Mass Spectrometer Resolution: For instruments with lower resolution, a larger mass difference, such as that provided by ¹³C-labeling, might be advantageous to prevent any potential isotopic crosstalk.

  • Existing Validated Methods: If a laboratory has an established and validated method using one of the standards, switching may not be necessary unless specific issues like crosstalk are observed.

Ultimately, the ideal internal standard is one that has been thoroughly validated within your specific analytical method and matrix to ensure the highest quality data. The information and protocols provided in this guide serve as a comprehensive resource for researchers to make an informed decision and to develop robust and reliable bioanalytical methods for rapamycin.

References

A Comparative Guide to Rapamycin Quantification: Cross-Validation of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different deuterated internal standards for the accurate quantification of Rapamycin (also known as Sirolimus) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and therapeutic drug monitoring studies. This document outlines the experimental data supporting the use of isotopically labeled internal standards over analog standards and provides detailed methodologies for replication.

Executive Summary

Rapamycin is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation and is under investigation for various other therapeutic applications. Accurate measurement of its concentration in biological matrices is crucial for efficacy and safety. The gold standard for quantification is LC-MS/MS, which relies on the use of an internal standard (IS) to ensure accuracy and precision. While both analog internal standards (ANIS), such as desmethoxyrapamycin (DMR), and isotopically labeled internal standards (ILIS), such as deuterium-labeled Rapamycin, are used, studies consistently demonstrate the superiority of ILIS in minimizing analytical variability.

This guide presents a cross-validation of different internal standards, highlighting the improved performance of deuterated standards in terms of precision and accuracy. The provided experimental protocols and data will aid researchers in selecting the optimal internal standard and method for their Rapamycin quantification needs.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the quantitative performance of different internal standards in the LC-MS/MS quantification of Rapamycin. The data is compiled from various validation studies and demonstrates the superior performance of deuterated internal standards.

Table 1: Comparison of Assay Precision for Rapamycin Quantification

Internal Standard TypeInternal Standard UsedMatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Citation
Isotopically Labeled (ILIS) Sirolimus-¹³C,d₃Whole Blood<10%<8%[1]
Isotopically Labeled (ILIS) Sirolimus-d₃Whole Blood2.7% - 5.7%Not Reported[2][3]
Analog (ANIS) Desmethoxyrapamycin (DMR)Whole Blood7.6% - 9.7%Not Reported[2][3]
Analog (ANIS) AscomycinPorcine Whole Blood2.9% - 8.3%4.6% - 7.5%[4]
Analog (ANIS) ErythromycinOcular MatrixNot ReportedNot Reported[5]

Table 2: Comparison of Assay Accuracy and Linearity for Rapamycin Quantification

Internal Standard TypeInternal Standard UsedMatrixAccuracy (%)Linearity (r²)Lower Limit of Quantification (LLOQ)Citation
Isotopically Labeled (ILIS) Sirolimus-¹³C,d₃Whole Blood91% - 110%>0.990.6 ng/mL[1][6]
Analog (ANIS) Desmethoxyrapamycin (DMR)Whole BloodResults were consistently higher than with ILISLinear relationship with ILIS resultsNot Reported[2][3]
Analog (ANIS) AscomycinPorcine Whole Blood92.0% - 108.7%>0.990.1 ng/mL[4]
Analog (ANIS) ErythromycinOcular Matrix85% - 115%>0.99982.3 ng/mL[5]

Experimental Protocols

The following are detailed methodologies for the quantification of Rapamycin using LC-MS/MS with a deuterated internal standard.

Method 1: Quantification of Sirolimus in Whole Blood using Sirolimus-¹³C,d₃

This method is adapted from a validated assay for immunosuppressant drug monitoring.[1][6]

1. Sample Preparation:

  • To 150 µL of whole blood sample, calibrator, or quality control sample, add a precipitating solution containing Sirolimus-¹³C,d₃ as the internal standard.

  • A common precipitating solution is a mixture of methanol and a zinc sulfate solution (0.1 M).[6]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an HPLC vial for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A linear gradient is employed to separate Rapamycin from other matrix components.

  • Flow Rate: Typically around 0.5 mL/min.

  • Injection Volume: 20 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Rapamycin (Quantifier): m/z 936.6 → 409.3 (as [M+Na]⁺ adduct) or monitoring the ammonium adduct.[5][6]

    • Sirolimus-¹³C,d₃ (Internal Standard): m/z corresponding to the deuterated analog.

3. Data Analysis:

  • Quantify Rapamycin by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Rapamycin's Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling. The following diagram illustrates the simplified mTOR signaling pathway and the point of inhibition by Rapamycin.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->FKBP12 Binds to S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway and Rapamycin's inhibitory action.

Experimental Workflow for Rapamycin Quantification

The following diagram outlines the general workflow for the quantification of Rapamycin in a biological matrix using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Whole Blood Sample Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio (Analyte/IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Caption: General workflow for Rapamycin quantification by LC-MS/MS.

Conclusion

The cross-validation data strongly supports the use of deuterated internal standards for the quantification of Rapamycin in biological matrices. Isotopically labeled standards, such as Sirolimus-¹³C,d₃, co-elute with the analyte and are affected by matrix effects in a nearly identical manner, leading to more accurate and precise results.[7] While analog internal standards can be used, they may introduce a higher degree of variability and potential for inaccurate quantification.[2][3] For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data, the adoption of a validated LC-MS/MS method employing a deuterated internal standard is highly recommended.

References

A Head-to-Head Battle: Rapamycin-d3 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For the immunosuppressant drug rapamycin (also known as sirolimus), laboratories commonly employ either a deuterated form, Rapamycin-d3, or a structural analog as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of this compound against a common structural analog, highlighting key experimental data and methodologies to inform researchers, scientists, and drug development professionals in their selection process.

Performance Under the Microscope: A Data-Driven Comparison

The core of a robust bioanalytical method lies in its linearity, precision, accuracy, and the ability to mitigate matrix effects. A study by Valbuena et al. (2016) directly compared the performance of an isotopically labeled internal standard for sirolimus (SIR-¹³C,D₃) with a structural analog internal standard (ANIS), desmethoxy-rapamycin, for the quantification of sirolimus in whole blood.[1][2] The results, summarized below, indicate a high degree of comparability between the two approaches.

Performance MetricThis compound (ILIS)Structural Analog (ANIS)
Linearity (r²) > 0.99> 0.99
Within-day Imprecision (%CV) < 10%< 10%
Between-day Imprecision (%CV) < 8%< 8%
Trueness 91% - 110%91% - 110%
Median Accuracy (Sirolimus) 12.2%11.4%
Matrix Effects Not observedNot observed
Carryover Not observedNot observed

Data sourced from Valbuena et al. (2016).[1][2]

The study concluded that while isotopically labeled internal standards are generally considered the gold standard, the use of a structural analog may not be a limiting factor for the quality of the LC-MS/MS method.[1] Both internal standards demonstrated acceptable performance within the stringent requirements for bioanalytical method validation.[1]

Experimental Protocols: A Glimpse into the Laboratory

The following sections detail the typical experimental methodologies for the quantification of rapamycin using either this compound or a structural analog as an internal standard.

Sample Preparation: The Foundation of a Reliable Assay

A common procedure for extracting rapamycin from whole blood involves protein precipitation.

  • Hemolysis: Whole blood samples are first hemolyzed to release the drug from red blood cells.

  • Protein Precipitation: A precipitating solution, often containing the internal standard (either this compound or a structural analog like ascomycin), is added to the hemolyzed sample.[3] A typical solution might be zinc sulfate in methanol.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing rapamycin and the internal standard is transferred for analysis.[3]

G cluster_sample_prep Sample Preparation Workflow WholeBlood Whole Blood Sample Hemolysis Hemolysis WholeBlood->Hemolysis 1. Add_IS Addition of Internal Standard (this compound or Structural Analog) & Protein Precipitation Solution Hemolysis->Add_IS 2. Vortex Vortex Mixing Add_IS->Vortex 3. Centrifuge Centrifugation Vortex->Centrifuge 4. Supernatant Supernatant Collection Centrifuge->Supernatant 5. LCMS LC-MS/MS Analysis Supernatant->LCMS 6.

A typical workflow for sample preparation in rapamycin bioanalysis.
LC-MS/MS Parameters: The Analytical Engine

The supernatant is then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a C18 or C8, is typically used for chromatographic separation.[1][4]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid or ammonium formate) is common.[5]

    • Flow Rate: Flow rates are typically in the range of 0.2 to 1.0 mL/min.[5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is a frequently used technique.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify rapamycin and its internal standard.[4] The precursor and product ion transitions are specific to each compound. For example, a common transition for rapamycin is m/z 931.5 → 864.4.[5]

The mTOR Signaling Pathway: The Biological Context of Rapamycin

Rapamycin functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival.[7] Understanding this pathway is critical for researchers in drug development.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Simplified diagram of the mTOR signaling pathway inhibited by rapamycin.

Conclusion: Making an Informed Decision

The choice between this compound and a structural analog internal standard is not always straightforward. While isotopically labeled standards like this compound are theoretically superior due to their near-identical chemical and physical properties to the analyte, well-validated methods using structural analogs can provide equivalent performance.[1][2]

Factors to consider when selecting an internal standard include:

  • Cost and Availability: Structural analogs are often more readily available and less expensive than their isotopically labeled counterparts.

  • Method Validation: Regardless of the choice, rigorous validation is essential to demonstrate the method's accuracy, precision, and robustness.

  • Potential for Cross-Interference: It is crucial to ensure that the chosen internal standard does not have any interfering peaks with the analyte or other components in the matrix.

Ultimately, the decision rests on a balance of performance, cost, and the specific requirements of the analytical method. The data presented in this guide demonstrates that with proper validation, both this compound and carefully selected structural analogs can be effectively utilized for the accurate quantification of rapamycin in a research and drug development setting.

References

A Comparative Guide to Rapamycin Assays Utilizing Rapamycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of laboratory methods for the quantification of Rapamycin (also known as Sirolimus), with a specific focus on assays employing the deuterated internal standard, Rapamycin-d3. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, which are the gold standard for therapeutic drug monitoring and research applications.

The Role of Rapamycin and the mTOR Signaling Pathway

Rapamycin is an immunosuppressant and a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and diabetes.[1][3] Rapamycin exerts its function by forming a complex with the FK506-binding protein-12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[2][5]

Below is a simplified representation of the mTOR signaling pathway and the inhibitory action of Rapamycin.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1

Figure 1. Simplified mTOR Signaling Pathway.

Comparative Performance of Rapamycin Assays with Deuterated Internal Standard

While a direct multi-laboratory comparison study using this compound was not identified in the public literature, this guide synthesizes data from several independent LC-MS/MS method validations. The following tables summarize the performance characteristics of these assays, providing a benchmark for laboratories developing or refining their own protocols. The use of isotopically labeled internal standards, such as Sirolimus-¹³C,d₃, is highlighted as a means to achieve high accuracy and precision.[6]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteInternal StandardMatrixLinearity RangeLLOQReference
Sirolimus (Rapamycin)Sirolimus-¹³C,d₃Whole Blood0.6 - 49.2 ng/mL0.6 ng/mL[7]
RapamycinAscomycinPorcine Whole Blood0.1 - 100 ng/mL0.1 ng/mL[8]
RapamycinErythromycinOcular Tissue2.3 - 1000.0 ng/mL2.3 ng/mL[9]
Sirolimus (Rapamycin)Desmethoxy-rapamycinWhole Blood1.6 - 50 µg/L1.6 µg/L[10]

Table 2: Precision and Accuracy

| Analyte | Internal Standard | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference | |---|---|---|---|---|---| | Sirolimus (Rapamycin) | Sirolimus-¹³C,d₃ | Whole Blood | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |[7] | | Sirolimus (Rapamycin) | Sirolimus-¹³C,d₃ | Whole Blood | <10% | <8% | 91 - 110% (Trueness) |[6] | | Sirolimus | Not Specified | Pharmaceutical Dosage Forms | 0.86 - 9.18% | 12.29 - 13.74% | 100.59 - 102.44% |[11] |

Experimental Protocols: A Generalized Workflow

The following sections detail a typical experimental workflow for the quantification of Rapamycin in biological matrices using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A robust sample preparation is crucial for removing interfering substances and ensuring accurate quantification. Protein precipitation is a commonly employed method.

  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of whole blood or tissue homogenate) into a clean microcentrifuge tube.[8]

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add a precipitating agent, such as a methanol/zinc sulfate solution, to each tube.[7][10]

  • Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The supernatant is then injected into the LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A reversed-phase C18 or C8 column is typically used to separate Rapamycin and this compound from other components in the sample extract.[6][12]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[9][10] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Rapamycin and this compound.

Below is a diagram illustrating the general experimental workflow.

Rapamycin_Assay_Workflow Start Start: Biological Sample (e.g., Whole Blood) Add_IS Spike with This compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol/Zinc Sulfate) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_MS_Injection Inject into LC-MS/MS Collect_Supernatant->LC_MS_Injection Chromatography Chromatographic Separation (e.g., C18 Column) LC_MS_Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MRM Detection) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis: Calculate Concentration Ratio Mass_Spectrometry->Data_Analysis End End: Report Rapamycin Concentration Data_Analysis->End

Figure 2. General Experimental Workflow.

Conclusion

The quantification of Rapamycin by LC-MS/MS using a deuterated internal standard like this compound is a robust and reliable method. The presented data from various validated assays demonstrate that high levels of precision and accuracy can be achieved. While the specific performance characteristics may vary between laboratories due to differences in instrumentation and detailed protocols, this guide provides a solid foundation and comparative benchmarks for researchers and clinicians. Adherence to a well-validated experimental protocol, including meticulous sample preparation and optimized LC-MS/MS conditions, is paramount for obtaining high-quality, reproducible data in both research and clinical settings.

References

The Gold Standard for Rapamycin Quantification: A Comparative Guide to Rapamycin-d3 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical research, particularly in therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy and precision of analytical assays are paramount. For researchers investigating the immunosuppressant Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality. This guide provides an objective comparison of Rapamycin-d3 (deuterated Rapamycin) with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical assays.

The use of a stable isotope-labeled internal standard (ILIS) like this compound is widely considered the gold standard for quantitative LC-MS/MS analysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization, thereby compensating for matrix effects and variability in sample preparation.[1][2]

Performance Metrics: this compound vs. Alternative Internal Standards

The performance of an LC-MS/MS assay is primarily evaluated based on its accuracy and precision. Accuracy refers to the closeness of a measured value to the true value, while precision reflects the reproducibility of the measurements.

A study directly comparing the performance of an LC-MS/MS method for Sirolimus using either an isotopically labeled internal standard (Sirolimus-¹³C,d₃) or an analog internal standard (desmethoxy-rapamycin) found that both provided acceptable results.[1] However, the median accuracy for Sirolimus was slightly different, with the isotopically labeled standard showing 12.2% and the analog standard 11.4%.[1] The within-day imprecision was less than 10% and the between-day imprecision was less than 8% for both types of internal standards.[1]

Another study validating an LC-MS/MS method for five immunosuppressants, including Sirolimus, using deuterated internal standards reported excellent precision and accuracy. The intra-assay precision for Sirolimus showed a coefficient of variation (CV) of 0.9 - 14.7% with an accuracy of 89 - 138%.[3][4] The inter-assay precision had a CV of 2.5 - 12.5% with an accuracy of 90 - 113%.[3][4]

While analog internal standards like ascomycin or desmethoxy-rapamycin can be used and may provide acceptable performance in some cases, they do not co-elute perfectly with Rapamycin and may be affected differently by matrix components, potentially leading to less accurate quantification, especially in complex biological matrices.[1]

Table 1: Comparison of Assay Performance with Different Internal Standards for Sirolimus Quantification

Internal Standard TypeInternal Standard ExampleIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)Reference
Isotopically Labeled (ILIS) Sirolimus-¹³C,d₃ <10<891-110 (Trueness)[1]
Isotopically Labeled (ILIS) Sirolimus-d₃ 0.9 - 14.72.5 - 12.589 - 138 (Intra-assay)90 - 113 (Inter-assay)[3][4]
Analog (ANIS) desmethoxy-rapamycin <10<891-110 (Trueness)[1]
Analog (ANIS) Ascomycin Not specified for SirolimusNot specified for SirolimusNot specified for Sirolimus[5][6]

Experimental Protocols for Rapamycin Quantification using this compound

A robust and reliable LC-MS/MS method is crucial for obtaining high-quality data. Below is a detailed methodology for the quantification of Rapamycin in whole blood using this compound as an internal standard, based on established protocols.[3][4][7]

Sample Preparation
  • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

  • Protein Precipitation: To a 100 µL aliquot of whole blood, calibrator, or quality control sample, add 200 µL of a precipitation solution (e.g., methanol or a mixture of methanol and zinc sulfate) containing the internal standard, this compound, at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

G cluster_workflow Experimental Workflow for Rapamycin Quantification Sample Whole Blood Sample (100 µL) Precipitation Add Precipitation Solution with this compound (200 µL) Sample->Precipitation Vortex Vortex (30s) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Experimental workflow for sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rapamycin: m/z 931.7 → 864.6[3][7]

    • This compound: m/z 934.7 → 864.6[3][7]

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[8][9][10] Understanding this pathway is crucial for researchers in this field.

G cluster_pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Rapamycin Rapamycin Rapamycin->mTORC1

Rapamycin inhibits the mTORC1 complex.

Conclusion

For clinical research assays requiring the quantification of Rapamycin, the use of a deuterated internal standard such as this compound in conjunction with a validated LC-MS/MS method offers the highest level of accuracy and precision. While analog internal standards may be a viable alternative in some contexts, the superior performance of isotopically labeled standards in compensating for matrix effects and improving assay robustness makes them the recommended choice for generating reliable and reproducible data in clinical trials and other research settings. The detailed experimental protocol and understanding of the mTOR pathway provided in this guide serve as valuable resources for researchers aiming to establish high-quality analytical methods for Rapamycin.

References

The Analytical Edge: Comparing Rapamycin-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy of drug quantification is paramount. For researchers and drug development professionals working with the immunosuppressant Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comparative analysis of using the isotopically labeled Rapamycin-d3 versus other structural analogs as internal standards in linearity and recovery experiments, supported by experimental data and detailed protocols.

Performance in Linearity and Recovery: A Head-to-Head Comparison

The primary role of an internal standard is to correct for the variability in sample preparation and instrument response. An ideal internal standard behaves identically to the analyte during extraction and ionization. Isotopically labeled standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, Rapamycin.

Below is a summary of performance data from studies utilizing different internal standards for Rapamycin quantification.

Internal Standard TypeInternal Standard UsedLinearity (Concentration Range)Correlation Coefficient (r²)Recovery (%)Within-day Imprecision (CV%)Between-day Imprecision (CV%)Accuracy (%)
Isotopically Labeled (ILIS) This compound (SIR-13C,D3)Not explicitly stated for ILIS aloneNot explicitly stated for ILIS aloneNot explicitly stated for ILIS alone<10%<8%9.1% - 12.2%
Analog (ANIS) Ascomycin0.1 - 100 ng/mL (porcine whole blood)>0.99Not specified<15%<15%85-115% of nominal
Analog (ANIS) Desmethoxy-rapamycinNot specifiedNot specifiedNot specified<10%<8%9.8% - 11.4%
Analog (ANIS) 28-O-Acetyl sirolimusup to 250 µg/L (blood)Linear88 ± 26%9.3% (at 15 µg/L)Not specifiedNot specified
Analog (ANIS) Erythromycin2.3 - 1000.0 ng/mL>0.9998Not specifiedNot specifiedNot specified85-115% of nominal

Note: The data presented is a synthesis from multiple sources. Direct comparison is challenging as experimental conditions vary.

A study directly comparing isotopically labeled internal standards (ILIS) with analog internal standards (ANIS) for Sirolimus (Rapamycin) analysis found that while ILIS are generally considered superior, they may not always be essential. The results for within-day and between-day imprecision, as well as trueness, were comparable between methods using this compound (SIR-13C,D3) and those using analog standards like ascomycin and desmethoxy-rapamycin[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for sample preparation and analysis.

Protocol 1: Protein Precipitation with LC-MS/MS Analysis

This method is commonly used for its simplicity and speed.

  • Sample Preparation:

    • To a 0.1 mL aliquot of whole blood or tissue homogenate, add a precipitating solution (e.g., methanol or acetonitrile) containing the internal standard (this compound or an analog like ascomycin).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mobile phase often consists of a gradient of acetonitrile or methanol with an additive like formic acid or ammonium acetate.

    • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the transitions for Rapamycin and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) with LC-MS/MS Analysis

SPE offers a more rigorous cleanup, potentially reducing matrix effects.

  • Sample Preparation:

    • Precondition a C18 SPE cartridge.

    • Load the blood sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3][4]

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the biological target of Rapamycin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Whole Blood/Tissue Homogenate Spike Add Internal Standard (this compound or Analog) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Linearity Linearity Assessment Quantify->Linearity Recovery Recovery Calculation Quantify->Recovery

Fig. 1: Experimental workflow for Rapamycin analysis.

Rapamycin's mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.

mTOR_Pathway cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mTOR, GβL) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor, mTOR, GβL) Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis\nCell Growth Protein Synthesis Cell Growth S6K1->Protein Synthesis\nCell Growth 4E-BP1->Protein Synthesis\nCell Growth Akt Akt mTORC2->Akt phosphorylates Cell Survival\nProliferation Cell Survival Proliferation Akt->Cell Survival\nProliferation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to FKBP12->mTORC1 inhibits

Fig. 2: Simplified mTOR signaling pathway and Rapamycin's inhibitory action.

Conclusion

The selection of an internal standard is a critical decision in the development of robust bioanalytical methods for Rapamycin. While isotopically labeled standards like this compound are often preferred for their ability to mimic the analyte more closely, studies have shown that carefully selected analog internal standards can also provide acceptable performance in terms of linearity, precision, and accuracy. The choice ultimately depends on the specific requirements of the assay, including the desired level of precision, the complexity of the sample matrix, and cost considerations. The protocols and data presented in this guide offer a foundation for researchers to make informed decisions when developing and validating their own methods for Rapamycin quantification.

References

The Gold Standard: Assessing the Impact of Rapamycin-d3 on Assay Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precision of analytical assays is paramount. For immunosuppressants like Rapamycin (also known as Sirolimus), ensuring accurate quantification is critical for patient safety and therapeutic efficacy. The use of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a cornerstone of robust and reliable bioanalysis. This guide provides a comprehensive comparison of the deuterated internal standard, Rapamycin-d3, with non-deuterated alternatives, supported by experimental data to highlight its impact on assay specificity and sensitivity.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The selection of an internal standard significantly influences the performance of an LC-MS/MS assay. The following tables summarize the quantitative performance of assays utilizing a deuterated internal standard for Rapamycin (Sirolimus) versus a non-deuterated structural analog.

Table 1: Assay Performance with Deuterated Internal Standard (Sirolimus-13C-d3)

ParameterResultReference
Linearity Range0.6 - 49.2 ng/mL[1]
Intra-Assay Precision (CV%)0.9 - 14.7%[1]
Inter-Assay Precision (CV%)2.5 - 12.5%[1]
Intra-Assay Accuracy89 - 138%[1]
Inter-Assay Accuracy90 - 113%[1]

Table 2: Assay Performance with a Non-Deuterated Analog Internal Standard (Ascomycin)

ParameterResultReference
Linearity Range0.5 - 50 ng/mL[2][3]
Precision (CV%)1.66 - 10.52%[2][3]
Accuracy94.06 - 102.29%[2][3]

The data indicates that while both deuterated and high-quality non-deuterated analog internal standards can yield acceptable linearity, precision, and accuracy, the use of a deuterated standard like Sirolimus-13C-d3 provides a reliable method for quantification. The slightly wider range in precision and accuracy for the deuterated standard in this specific study may be attributed to various factors in the experimental setup, but overall, it demonstrates robust performance. The key advantage of deuterated standards lies in their ability to more effectively compensate for matrix effects, which is a significant challenge in bioanalysis.[4] Differential matrix effects can occur when the analyte and a non-deuterated internal standard have slight differences in retention times, leading to variations in ionization suppression or enhancement.[5]

Experimental Protocols

A validated LC-MS/MS method for the quantification of Rapamycin in biological matrices, such as whole blood, is crucial for clinical and research applications. Below are detailed methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of Rapamycin from whole blood samples.

  • Aliquoting: To 100 µL of a whole blood sample, add 200 µL of a protein precipitation solution. This solution typically consists of acetonitrile or methanol containing the deuterated internal standard (e.g., this compound) at a known concentration (e.g., 1 ng/mL).[2][3] For enhanced precipitation, a zinc sulfate solution can be mixed with the organic solvent.[1][6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing of the internal standard with the sample.[2][3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[2][3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[7]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Rapamycin.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is commonly used for separation.[2][6][8]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[2][3][8]

    • Flow Rate: A flow rate of around 0.2 mL/min is often used.[2][3]

    • Injection Volume: A small volume of the extracted sample (e.g., 10-20 µL) is injected into the LC system.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is the standard technique for Rapamycin analysis.[2][3][8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Rapamycin and this compound are monitored. For example:

      • Rapamycin (SRL): m/z 931.7 → 864.6[8]

      • This compound (SRL-d3): m/z 934.7 → 864.6[8]

    • Data Analysis: The ratio of the peak area of the analyte (Rapamycin) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Rapamycin in the samples.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Inhibits (GAP activity) Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Forms complex with Rapamycin to inhibit mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when active

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Whole Blood) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (LC) Inject->Separate Ionize 8. Ionization (ESI) Separate->Ionize Detect 9. Detection (MS/MS - MRM) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Ratio 11. Calculate Analyte/IS Ratio Integrate->Ratio Quantify 12. Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

References

Justification for Choosing Rapamycin-d3 Over Other Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quantitative analysis of Rapamycin (also known as Sirolimus) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations. This guide provides a comprehensive comparison of Rapamycin-d3, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the MS source. This co-behavior allows for highly effective correction of analytical variability. This compound is a deuterated form of Rapamycin, making it an ideal SIL IS for Rapamycin quantification.

Comparison of this compound with Alternative Internal Standards

Several compounds have been utilized as internal standards for Rapamycin analysis, including structural analogs like Ascomycin, Desmethoxyrapamycin, and 28-O-Acetyl sirolimus. While these analogs are structurally similar to Rapamycin, they are not identical and can exhibit different chromatographic and mass spectrometric behavior, potentially leading to less accurate quantification.

The following table summarizes the performance of this compound compared to its main alternatives based on published experimental data.

Internal StandardTypeKey Performance MetricsReference
This compound Stable Isotope-Labeled Inter-patient assay imprecision (CV): 2.7% - 5.7% [3]
DesmethoxyrapamycinStructural AnalogInter-patient assay imprecision (CV): 7.6% - 9.7%[3]
Sirolimus-13C,d3 Stable Isotope-Labeled Within-day imprecision: <10%Between-day imprecision: <8%Trueness: 91%-110%Median Accuracy: 12.2% [4]
AscomycinStructural AnalogWithin-day imprecision: <10%Between-day imprecision: <8%Trueness: 91%-110%Median Accuracy: 11.4%[4]
28-O-Acetyl sirolimusStructural AnalogInter-assay variation at 1 µg/L: 19%Inter-assay variation at 15 µg/L: 9.3%[5]

Data Interpretation:

The data clearly demonstrates the superior performance of stable isotope-labeled internal standards. In a direct comparison, this compound showed a consistently lower coefficient of variation (CV) in inter-patient samples compared to the structural analog Desmethoxyrapamycin, indicating better precision and reliability in real-world applications.[3] Similarly, a study comparing a ¹³C,d₃-labeled Sirolimus with analog internal standards (including Ascomycin) showed comparable precision and trueness, but with a slightly better median accuracy for the isotopically labeled standard.[4] While 28-O-Acetyl sirolimus has been used, the reported inter-assay variation is higher, especially at lower concentrations, suggesting it may be less reliable than a SIL IS.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a typical experimental protocol for the quantification of Rapamycin in whole blood using an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (e.g., this compound at a known concentration).

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Rapamycin and the internal standard, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3 - 0.5 mL/min is typical.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Rapamycin and the internal standard.

    • Rapamycin MRM transition: e.g., m/z 936.6 → 869.6

    • This compound MRM transition: e.g., m/z 939.6 → 869.6

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizing the Advantage: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Blood Whole Blood Sample IS Add Internal Standard (this compound) Blood->IS Precipitate Protein Precipitation (Methanol/Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantify Quantification (Analyte/IS Ratio) Detection->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for Rapamycin quantification.

The diagram above illustrates the typical workflow for a bioanalytical assay using an internal standard. This compound is introduced early in the process to account for variability in each step.

Rapamycin's mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. Understanding this pathway is crucial for researchers in drug development.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibition Rapamycin Inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients Rag_GTPases Rag_GTPases Nutrients->Rag_GTPases Stress Stress TSC1_2 TSC1/2 Stress->TSC1_2 mTORC1 mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Rheb Rheb-GTP Rheb->mTORC1 TSC1_2->Rheb Akt Akt PI3K->Akt Akt->TSC1_2 Rag_GTPases->mTORC1 Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1

Caption: Simplified mTOR signaling pathway and Rapamycin's action.

This diagram shows how various signals converge on the mTORC1 complex to regulate cellular processes. Rapamycin, by forming a complex with FKBP12, directly inhibits mTORC1 activity.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. The available data strongly supports the choice of this compound as the internal standard for the quantification of Rapamycin. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, leading to superior precision and accuracy compared to structural analogs. For researchers, scientists, and drug development professionals aiming for the highest quality data in their studies, this compound is the justifiable and recommended choice.

References

Comparative analysis of commercial Rapamycin-d3 from different suppliers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available Rapamycin-d3, a deuterated internal standard crucial for accurate quantification of Rapamycin in various biological matrices. The selection of a high-quality internal standard is paramount for robust and reproducible results in preclinical and clinical research. This document aims to assist researchers in making an informed decision by comparing key quality attributes of this compound from different suppliers, based on publicly available data and outlining standard experimental protocols for independent verification.

Data Presentation: Supplier-Provided Information

The following table summarizes the product specifications for this compound as provided by various suppliers. It is important to note that this information is sourced from the suppliers' certificates of analysis and has not been independently verified.

SupplierCatalog NumberPurity (by HPLC/LCMS)Isotopic PurityAppearanceStorage Conditions
ChemScene CS-008453095.48% (LCMS)[1]Not SpecifiedWhite to off-white Solid[1]-20°C[1]
Santa Cruz Biotechnology sc-21995285% (HPLC)[2]98%[2]Light Yellow Solid[2]Not Specified
Expert Synthesis Solutions ESS040497.0% (HPLC)[3]99.5% atom D[3]White Solid[3]Not Specified
GlpBio GC48027>98% deuterated forms (d1-d3)[4]>98%[4]A solution in ethanol[4]-20°C[4]
Cayman Chemical 22093>98% deuterated forms (d1-d3)[5]≥98% deuterated forms (d1-d3)[6]A solution in ethanol[5]-20°C
Cambridge Isotope Laboratories DLM-922098%[7]98%[8]Not SpecifiedFreezer (-20°C)[7]

Experimental Protocols

For a comprehensive and objective comparison of this compound from different suppliers, a series of analytical and biological experiments should be conducted. The following protocols outline standard methodologies for such an evaluation.

Purity and Identity Verification by LC-MS/MS

Objective: To confirm the chemical identity and determine the purity of this compound from each supplier.

Methodology:

  • Sample Preparation: Dissolve the this compound from each supplier in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL. Prepare a series of working solutions by serial dilution.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for both Rapamycin and this compound. For this compound, the transition would be m/z 917.2 → [specific fragment ion].

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of deuterated Rapamycin (d3) and the presence of non-deuterated (d0) or partially deuterated (d1, d2) forms.

Methodology:

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high-resolution analysis.

  • Sample Infusion: Directly infuse a diluted solution of this compound from each supplier into the mass spectrometer.

  • Data Analysis: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 isotopes are used to calculate the isotopic purity.

Stability Assessment

Objective: To evaluate the stability of this compound from different suppliers under various storage conditions.

Methodology:

  • Conditions:

    • Short-term: Room temperature for 24 hours.

    • Long-term: -20°C and -80°C for 1, 3, and 6 months.

    • Freeze-thaw: Three cycles of freezing at -20°C and thawing at room temperature.

  • Analysis: Analyze the samples at each time point using the LC-MS/MS method described above to quantify the amount of degradation.

Functional Assessment: In Vitro mTOR Inhibition Assay

Objective: To compare the biological activity of this compound from different suppliers by measuring its ability to inhibit the mTOR signaling pathway, which should be negligible if it is to be a good internal standard. However, this test can confirm its identity and lack of interference with the biological assay.

Methodology:

  • Cell Line: A cell line known to be sensitive to Rapamycin, such as HEK293 or a cancer cell line with a hyperactive PI3K/Akt/mTOR pathway.

  • Treatment: Treat cells with a known concentration of non-deuterated Rapamycin as a positive control and with equivalent concentrations of this compound from each supplier.

  • Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to analyze the phosphorylation status of key downstream targets of mTORC1, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65). A decrease in phosphorylation indicates mTORC1 inhibition.

  • Data Analysis: Quantify the band intensities to compare the inhibitory effect of this compound from different suppliers relative to the non-deuterated standard.

Mandatory Visualization

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Stress Stress Stress->mTORC1 Inhibits Raptor Raptor mTORC1->Raptor Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 Rictor Rictor mTORC2->Rictor Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Akt Akt mTORC2->Akt Feedback Activation PI3K->Akt Akt->mTORC1 Activates Akt->mTORC2 Activates Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway, highlighting the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow

Experimental_Workflow cluster_procurement Sample Procurement cluster_analytical Analytical Characterization cluster_biological Biological Validation cluster_analysis Data Analysis & Comparison S1 Supplier 1 This compound Purity Purity & Identity (LC-MS/MS) S1->Purity Isotopic Isotopic Purity (HRMS) S1->Isotopic Stability Stability Assessment S1->Stability mTOR_Assay In Vitro mTOR Inhibition Assay S1->mTOR_Assay S2 Supplier 2 This compound S2->Purity S2->Isotopic S2->Stability S2->mTOR_Assay S3 Supplier 3 This compound S3->Purity S3->Isotopic S3->Stability S3->mTOR_Assay S4 Supplier N This compound S4->Purity S4->Isotopic S4->Stability S4->mTOR_Assay Comparison Comparative Report Purity->Comparison Isotopic->Comparison Stability->Comparison mTOR_Assay->Comparison

Caption: Proposed experimental workflow for the comparative analysis of commercial this compound.

References

Safety Operating Guide

Proper Disposal of Rapamycin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Rapamycin-d3 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

This compound, a deuterated stable isotope-labeled form of Rapamycin, is not radioactive and therefore does not necessitate special precautions for radioactivity.[1] However, as a potent mTOR inhibitor with potential health risks, it must be managed as a hazardous chemical waste.[2][3][4] The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[3] All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to avoid the generation and inhalation of dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and contaminated materials involves a systematic approach to waste segregation and containment.

  • Unused or Expired this compound:

    • Pure, unused, or expired this compound should be disposed of as an unused product.[5]

    • Do not mix with other waste streams.

    • Place the original vial or a securely sealed container with the waste into a designated hazardous chemical waste container.[2][3]

  • Contaminated Solid Waste:

    • This category includes items such as gloves, bench paper, pipette tips, and other disposable materials contaminated with this compound.

    • Carefully place all solid waste into a designated, leak-proof hazardous waste container, often a labeled 5-gallon pail.[2][3]

    • This container must be kept closed except when actively adding waste.[2][3]

  • Contaminated Liquid Waste:

    • Solutions containing this compound should not be disposed of down the drain.[5]

    • Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3]

  • Empty Containers:

    • Empty this compound vials and other glass containers should be triple-rinsed with a suitable solvent (e.g., ethanol).[3]

    • The rinsate should be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the label on the container and dispose of it in a box for broken glass.[3][6]

Waste Container Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards. Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and strong oxidizing agents, until they are collected by the institution's Environmental Health & Safety (EHS) department.[2][3]

Spill Management

In the event of a spill, avoid generating dust from powdered material.[5] Use a spill kit with absorbent pads to contain and clean up the spill.[2] All materials used for spill cleanup must be disposed of as hazardous solid waste.[2] For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

Quantitative Data Summary

While specific quantitative disposal limits are dictated by local, state, and federal regulations, the following table summarizes key handling and storage information.

ParameterSpecificationSource
Storage Temperature Store in freezer (-20°C)[7]
Chemical Purity ≥98% deuterated forms[8]
Solubility in Ethanol 50 mg/mL[8]
Solubility in DMSO 25 mg/mL[8]
Solubility in Chloroform 5 mg/mL[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

RapamycinD3_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Material for Disposal waste_type Identify Waste Type start->waste_type unused_product Unused/Expired This compound waste_type->unused_product Unused Product solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) waste_type->sharps_waste Sharps empty_container Empty Containers waste_type->empty_container Empty hwc_solid Labeled Hazardous Solid Waste Container unused_product->hwc_solid solid_waste->hwc_solid hwc_liquid Labeled Hazardous Liquid Waste Container liquid_waste->hwc_liquid sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container rinsed_container Triple Rinse Container empty_container->rinsed_container ehs_pickup Contact EHS for Pickup and Disposal hwc_solid->ehs_pickup hwc_liquid->ehs_pickup sharps_container->ehs_pickup rinsed_container->hwc_liquid Collect Rinsate glass_box Broken Glass Box rinsed_container->glass_box Deface Label glass_box->ehs_pickup Institutional Protocol

This compound Disposal Workflow

For any uncertainties regarding disposal procedures, always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[2][3]

References

Navigating the Safe Handling of Rapamycin-d3: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Rapamycin-d3. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure a safe and compliant research environment.

This compound, a deuterated form of the potent immunosuppressant and mTOR inhibitor Sirolimus, requires meticulous handling due to its pharmacological activity and potential health risks. Chronic exposure may lead to immunosuppression, and it is suspected of causing cancer and having the potential to damage fertility or an unborn child.[1][2][3] Adherence to the following guidelines is critical for minimizing exposure and ensuring laboratory safety.

Essential Safety and Handling Protocols

Safe handling of this compound necessitates a multi-faceted approach encompassing engineering controls, appropriate personal protective equipment, and stringent work practices.

Engineering Controls: The First Line of Defense

Engineering controls are the primary method for minimizing exposure to potent compounds.[4][5] All manipulations of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent the generation and inhalation of dust or aerosols.[6] For operations with a higher risk of aerosolization, consider using a ventilated balance enclosure or a glove box.[7]

Personal Protective Equipment (PPE): A Critical Barrier

Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Best Practices
Hands Double Nitrile GlovesInspect gloves for integrity before use. Change gloves frequently, especially if contaminated. Pull the outer glove over the lab coat sleeve.[6][8]
Body Laboratory CoatA dedicated lab coat should be used and laundered professionally.
Eyes Safety Glasses with Side Shields or GogglesEnsure a proper fit to protect against splashes.
Respiratory N95 or Higher RespiratorRequired when handling the solid compound outside of a ventilated enclosure or in case of a spill.[3]
Work Practices and Hygiene

Strict adherence to established work practices is crucial for preventing contamination and exposure.

  • Designated Areas: All work with this compound should be performed in a designated and clearly labeled area.

  • Decontamination: Decontaminate all surfaces and equipment with a suitable detergent and water after each use.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[9] Avoid creating dust when handling the solid form.[9]

Quantitative Data for this compound

The following table provides key quantitative data for this compound.

Parameter Value Notes
Molecular Weight 917.19 g/mol
Solubility DMSO: ~25 mg/mLEthanol: ~50 mg/mLMethanol: ~25 mg/mLChloroform: ~5 mg/mLSolubility may vary slightly.[10]
Occupational Exposure Limit (OEL) No specific OEL has been established for Rapamycin.[11][12]For potent compounds without a specific OEL, a general guidance of 0.03-10 µg/m³ is often applied, requiring stringent containment.[7]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance within a ventilated enclosure

Procedure:

  • Preparation: Don all required PPE and prepare the workspace within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube using an analytical balance inside a ventilated enclosure.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[13][14]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and plasticware should be collected in a dedicated, labeled hazardous waste container.[6][8]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[9]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[6]

Visualizing Safe Handling and Mechanism of Action

The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action within the mTOR signaling pathway.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Disposal Disposal PPE Don PPE FumeHood Prepare Fume Hood PPE->FumeHood In Weigh Weigh Solid FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Waste Dispose of Contaminated Waste Weigh->Waste Aliquot Aliquot Solution Dissolve->Aliquot Dissolve->Waste Store Store at -20°C / -80°C Aliquot->Store Aliquot->Waste

Safe handling workflow for this compound.

mTOR_Signaling_Pathway cluster_Inputs Upstream Signals cluster_Core mTORC1 Complex cluster_Downstream Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy mLST8 mLST8 Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits

This compound inhibits the mTORC1 signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapamycin-d3
Reactant of Route 2
Rapamycin-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.